N3-Peg3-VC-pab-mmaf
Description
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Properties
Molecular Formula |
C66H105N13O17 |
|---|---|
Molecular Weight |
1352.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C66H105N13O17/c1-14-43(8)57(51(91-12)37-53(81)79-30-19-23-50(79)58(92-13)44(9)59(82)73-49(64(87)88)36-45-20-16-15-17-21-45)77(10)63(86)55(41(4)5)75-62(85)56(42(6)7)78(11)66(90)96-38-46-24-26-47(27-25-46)71-60(83)48(22-18-28-69-65(67)89)72-61(84)54(40(2)3)74-52(80)39-95-35-34-94-33-32-93-31-29-70-76-68/h15-17,20-21,24-27,40-44,48-51,54-58H,14,18-19,22-23,28-39H2,1-13H3,(H,71,83)(H,72,84)(H,73,82)(H,74,80)(H,75,85)(H,87,88)(H3,67,69,89)/t43-,44+,48-,49-,50-,51+,54-,55-,56-,57-,58+/m0/s1 |
InChI Key |
BNAQGYSBJWCFNL-YILCGBMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N3-Peg3-VC-pab-MMAF: A Key Component in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Peg3-VC-pab-MMAF is a sophisticated drug-linker conjugate that plays a critical role in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its structure, mechanism of action, and the experimental protocols relevant to its application in ADC development. The information presented herein is intended to support researchers and drug development professionals in harnessing the potential of this technology for advancing cancer therapy.
Core Components and Structure
This compound is a precisely engineered molecule composed of four key functional units:
-
N3 (Azide Group): This terminal azide functional group is the reactive handle for conjugation to an antibody. It enables highly specific and efficient coupling via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This method of conjugation allows for precise control over the drug-to-antibody ratio (DAR).
-
Peg3 (Polyethylene Glycol Linker): A short polyethylene glycol (PEG) chain consisting of three ethylene glycol units. The inclusion of this PEG linker enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its in vivo stability.
-
VC-pab (Valine-Citrulline-p-aminobenzylcarbamate) Linker: This is a cathepsin B-cleavable dipeptide linker. Its design ensures that the cytotoxic payload remains attached to the antibody in the systemic circulation, minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This cleavage initiates a self-immolative cascade that releases the active drug.
-
MMAF (Monomethyl Auristatin F): A potent antimitotic agent and the cytotoxic payload of this conjugate. MMAF is a synthetic analog of the natural product dolastatin 10. Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a C-terminal phenylalanine residue, which renders it less permeable to cells and contributes to a wider therapeutic window when used in ADCs.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound is predicated on a multi-step, targeted delivery process.
Caption: Workflow of ADC delivery and MMAF-induced cell death.
The process begins with the systemic administration of the ADC. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, the VC-pab linker is cleaved by enzymes like cathepsin B, releasing the MMAF payload into the cytoplasm.
Once liberated, MMAF exerts its potent cytotoxic effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Signaling Pathway of MMAF-Induced Apoptosis
The induction of apoptosis by MMAF following mitotic arrest is a complex process involving the activation of intrinsic apoptotic signaling pathways.
Caption: MMAF-induced intrinsic apoptosis signaling pathway.
Quantitative Data
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, data from structurally similar ADCs provide valuable insights into the expected potency. The following table summarizes representative data for an ADC using a maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-MMAF (mc-vc-pab-MMAF) linker, which shares the same cleavable linker and payload.
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| L540cy | CD30 | cAC10-mc-vc-pab-MMAF | 1.5 | [1] |
| Karpas 299 | CD30 | cAC10-mc-vc-pab-MMAF | 2.5 | [1] |
| C225 | EGFR | Erbitux-vc-PAB-MMAE | ~10 µg/mL | [2] |
Note: The potency of an ADC is highly dependent on the target antigen expression levels of the cell line and the specific antibody used.
Experimental Protocols
ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified antibody with this compound.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Prepare a 500 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Antibody Preparation:
-
Exchange the buffer of the alkyne-modified mAb into a copper-free buffer (e.g., PBS) using a desalting column.
-
Adjust the concentration of the mAb to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified mAb.
-
Add the this compound solution to the mAb solution. The molar ratio of the drug-linker to the antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 4 to 10-fold molar excess).
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-drug linker mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
The purified ADC can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC
Principle:
HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic MMAF payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the average DAR.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
In Vitro Cytotoxicity Assay
Principle:
This assay measures the ability of an ADC to kill target cancer cells in culture. The half-maximal inhibitory concentration (IC50) is determined as a measure of the ADC's potency.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (lacking antigen expression)
-
Complete cell culture medium
-
ADC sample
-
Control antibody (unconjugated)
-
Free MMAF
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAF in complete cell culture medium.
-
Remove the old medium from the cell plates and add the drug-containing medium.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period of 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a versatile and potent drug-linker conjugate that facilitates the development of next-generation ADCs. Its well-defined structure, featuring a bioorthogonal handle for conjugation, a solubility-enhancing PEG linker, a selectively cleavable dipeptide linker, and a highly potent cytotoxic payload, provides a robust platform for creating targeted cancer therapies. The experimental protocols outlined in this guide offer a foundation for the synthesis, purification, and characterization of ADCs utilizing this advanced technology. Further research and optimization of ADCs based on this and similar platforms hold the promise of delivering more effective and safer treatments for cancer patients.
References
An In-depth Technical Guide to the N3-Peg3-VC-pab-mmaf Drug-Linker Conjugate
This technical guide provides a comprehensive overview of the N3-Peg3-VC-pab-mmaf drug-linker conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document details the structure, components, synthesis, and mechanism of action of this advanced linker-payload system.
Core Structure and Components
The this compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a cytotoxic payload, a cleavable linker system, a spacer, and a bioorthogonal handle for antibody conjugation. Each component is meticulously chosen to ensure stability in circulation and potent, selective cytotoxicity upon internalization into target cancer cells.
N3 (Azide): An azide functional group serves as a bioorthogonal handle. This allows for the specific and efficient attachment of the drug-linker conjugate to a corresponding alkyne-modified monoclonal antibody via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]
Peg3 (Polyethylene Glycol): A three-unit polyethylene glycol (PEG) spacer is incorporated to enhance the hydrophilicity of the molecule. This improves solubility and can reduce aggregation, which is a common challenge with hydrophobic payloads like auristatins.[]
VC (Valine-Citrulline): This dipeptide sequence, Valine-Citrulline, constitutes a cathepsin B-cleavable linker.[4] Cathepsin B is a lysosomal protease that is often upregulated in tumor cells.[4] The VC linker is designed to be stable in the systemic circulation but is efficiently cleaved within the lysosomal compartment of the target cell, ensuring the release of the cytotoxic payload in the desired location.
PAB (p-aminobenzyl alcohol): A p-aminobenzyl alcohol group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active cytotoxic drug.
MMAF (Monomethyl Auristatin F): MMAF is a potent synthetic antineoplastic agent and a derivative of the natural product dolastatin 10. It functions as a tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells. Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which renders it less permeable to cell membranes, thereby reducing off-target toxicity.
Below is a diagram illustrating the modular structure of the this compound conjugate.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the this compound conjugate and related molecules.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C67H109N13O16 | |
| Molecular Weight | 1352.66 g/mol |
Table 2: Representative In Vitro Cytotoxicity of MMAF-based ADCs
| ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| CD30 | L-82 | 2 - 55 | |
| CD70 | L-82 | ~20 | |
| CD71 | L-82 | ~55 | |
| HER2 | Multiple | Subnanomolar range | |
| EpCAM | Multiple | Low nM range |
Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Table 3: Representative Pharmacokinetic Parameters of MMAF and MMAF-ADCs
| Molecule | Species | Clearance (CL) | Half-life (t1/2) | Reference |
| MMAF | Rat | High | - | |
| Belantamab mafodotin (ADC) | Human | 0.926 L/day | 13.0 days | |
| cys-mcMMAF (payload metabolite) | Human | 642 L/day | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of this compound.
Representative Synthesis of this compound
-
Synthesis of the Azide-PEG3 component: This can be achieved by reacting a commercially available amino-PEG3-alcohol with an azido-functionalized activating agent.
-
Synthesis of the Fmoc-Val-Cit-PAB-OH linker: This involves the coupling of Fmoc-protected valine to citrulline, followed by coupling to p-aminobenzyl alcohol.
-
Coupling of Azide-PEG3 to the VC-PAB linker: The carboxyl group of the Azide-PEG3 component is activated and reacted with the amino group of the Val-Cit-PAB-OH linker.
-
Conjugation of MMAF: The resulting Azide-PEG3-Val-Cit-PAB-OH is then activated at its carboxyl terminus and coupled to the N-terminus of MMAF.
-
Purification: Each step is followed by appropriate purification techniques, such as column chromatography and HPLC, to ensure the purity of the final product.
Bioconjugation to Monoclonal Antibodies
The azide group on the this compound linker allows for its covalent attachment to an alkyne-modified monoclonal antibody through click chemistry. Two common methods are CuAAC and SPAAC.
Materials:
-
Alkyne-modified monoclonal antibody
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand in an appropriate buffer.
-
In a reaction vessel, combine the alkyne-modified antibody with a molar excess of this compound.
-
Add the reducing agent to the mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Add the CuSO4 and ligand solution to initiate the click reaction.
-
Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.
Materials:
-
Antibody modified with a strained alkyne (e.g., DBCO or BCN)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Combine the strained alkyne-modified antibody with a molar excess of this compound in the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time may need optimization based on the specific strained alkyne used.
-
No catalyst is required for this reaction.
-
Purify the ADC using size-exclusion chromatography.
The following diagram illustrates the general workflow for ADC bioconjugation.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC constructed with this compound.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
The ADC and a non-targeting control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control ADC in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the ADCs.
-
Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Mechanism of Action of the MMAF Payload
The therapeutic efficacy of an ADC constructed with this compound is ultimately dependent on the cytotoxic activity of the released MMAF payload. The mechanism of action of MMAF involves a series of intracellular events leading to apoptosis.
-
ADC Internalization and Trafficking: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, cathepsin B cleaves the valine-citrulline linker, initiating the release of the MMAF payload. The PAB spacer then self-immolates to release the active drug into the cytoplasm.
-
Inhibition of Tubulin Polymerization: Free MMAF binds to tubulin dimers in the cytoplasm, preventing their polymerization into microtubules. This disruption of microtubule dynamics is the primary cytotoxic mechanism.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of a caspase cascade, culminating in programmed cell death.
The signaling pathway for MMAF-induced apoptosis is depicted in the following diagram.
References
An In-depth Technical Guide to the Valine-Citrulline (VC-PABC) Cleavable Linker
The Valine-Citrulline p-aminobenzylcarbamate (VC-PABC, often abbreviated as VC-pab) linker is a cornerstone of modern Antibody-Drug Conjugate (ADC) technology. Its design facilitates high stability in systemic circulation while enabling specific, efficient cleavage within the lysosomal compartment of target cancer cells. This targeted release mechanism is critical for maximizing the therapeutic window of potent cytotoxic payloads, ensuring that the drug is delivered to malignant cells while minimizing exposure to healthy tissues. This guide provides a detailed examination of its function, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Core Function and Mechanism of Action
The VC-pab linker connects a cytotoxic drug to a monoclonal antibody. Its function is predicated on a two-stage intracellular cleavage process that occurs after the ADC is internalized by a target cell.
-
Enzymatic Cleavage: The ADC, upon binding to its target antigen on a cancer cell, is internalized via endocytosis and trafficked to the lysosome. The lysosome is rich in proteases, including Cathepsin B, which is often overexpressed in tumor cells. Cathepsin B specifically recognizes and cleaves the amide bond within the valine-citrulline dipeptide of the linker. This initial cleavage is the rate-limiting step and the basis of the linker's tumor-selectivity.
-
Self-Immolation: The enzymatic cleavage of the dipeptide triggers a spontaneous, intramolecular 1,6-elimination reaction in the p-aminobenzylcarbamate (PABC) spacer. This electronic cascade results in the fragmentation of the spacer, releasing carbon dioxide and the unmodified, fully active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).
The combination of enzymatic specificity and spontaneous chemical decomposition ensures a controlled and efficient release of the drug directly inside the target cell.
Caption: The two-stage cleavage mechanism of the VC-pab linker, initiated by Cathepsin B.
Quantitative Analysis of VC-pab Linker Performance
The effectiveness of the VC-pab linker is defined by its stability in plasma and its cleavage efficiency within the lysosome. These parameters are crucial for ADC efficacy and safety.
Table 1: Stability and Cleavage Data for VC-pab Linked ADCs
| Parameter | ADC Example | Condition | Value | Reference |
| Plasma Stability | Brentuximab Vedotin (Adcetris®) | Human Plasma | >98% stable after 7 days | |
| Trastuzumab-vc-MMAE | Human Plasma | ~1-2% drug release per day | ||
| Enzymatic Cleavage Rate | Z-VC-PABC-PNP | Human Cathepsin B | kcat/Km = 13,000 M⁻¹s⁻¹ | |
| Ac-FK-VC-PABC-PNP | Human Cathepsin B | kcat/Km = 460,000 M⁻¹s⁻¹ | ||
| In Vitro Cytotoxicity | Trastuzumab-vc-MMAE | SK-BR-3 cells (HER2+++) | IC50 ≈ 20 ng/mL | |
| Trastuzumab-vc-MMAE | BT-474 cells (HER2+++) | IC50 ≈ 15 ng/mL | ||
| Trastuzumab-vc-MMAE | MDA-MB-468 (HER2-) | IC50 > 10,000 ng/mL |
Note: Z- and Ac-FK- are protecting groups/peptides used in model substrates to measure enzyme kinetics. PNP refers to p-nitrophenyl, a chromogenic leaving group.
Detailed Experimental Protocols
The evaluation of an ADC with a VC-pab linker involves several key experiments to confirm its stability, cleavage, and cytotoxic activity.
This assay confirms that the linker is susceptible to cleavage by the target enzyme.
-
Reagents & Materials:
-
ADC construct (e.g., Trastuzumab-vc-MMAE) at 1 mg/mL.
-
Recombinant human Cathepsin B.
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
HPLC-MS system for analysis.
-
-
Procedure:
-
Pre-activate Cathepsin B by incubating it in the assay buffer containing DTT for 15 minutes at 37°C.
-
Add the ADC to the activated enzyme solution to initiate the reaction. A typical enzyme:ADC molar ratio is 1:100.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the released payload (e.g., free MMAE).
-
This assay assesses the linker's stability in the bloodstream to predict premature drug release.
-
Reagents & Materials:
-
ADC construct at 1 mg/mL.
-
Human plasma (heparinized).
-
Phosphate Buffered Saline (PBS).
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.
-
HPLC-MS system.
-
-
Procedure:
-
Spike the ADC into human plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot.
-
Extract the ADC and any released drug from the plasma using SPE.
-
Elute the analytes and analyze by HPLC-MS.
-
Quantify the percentage of intact ADC remaining or the percentage of released payload over time.
-
Caption: A typical experimental workflow for the development and testing of an ADC.
Signaling Pathway: ADC Internalization and Payload Delivery
The journey of a VC-pab-linked ADC from the bloodstream to its intracellular target involves a well-defined cellular pathway.
-
Binding: The ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an endosome.
-
Trafficking: The endosome matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5–5.0) and contains a high concentration of lytic enzymes, including Cathepsin B.
-
Cleavage & Release: Inside the lysosome, Cathepsin B cleaves the VC linker. The subsequent self-immolation of the PABC spacer liberates the cytotoxic drug.
-
Pharmacological Action: The released payload, now free in the cytoplasm, can bind to its intracellular target (e.g., tubulin for MMAE), leading to cell cycle arrest and apoptosis.
Caption: The cellular pathway from ADC binding to payload-induced apoptosis.
The Azide Group: A Lynchpin in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently attach molecules to biomolecules is paramount. This process, known as bioconjugation, has been revolutionized by the advent of bioorthogonal chemistries – reactions that can occur in living systems without interfering with native biochemical processes. At the heart of many of these powerful techniques lies a small, yet remarkably versatile functional group: the azide (-N₃). This guide provides a comprehensive technical overview of the azide group's function in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Principles of Azide-Based Bioconjugation
The azide group's utility in bioconjugation stems from a unique combination of properties. It is virtually absent in biological systems, making it an orthogonal reactive handle. Furthermore, it is relatively small, minimizing potential perturbation of the biomolecule's structure and function upon incorporation. The azide group is also remarkably stable in aqueous environments and resistant to reaction with the vast majority of biological nucleophiles. Its true power, however, is unleashed in its highly specific and efficient reactions with carefully chosen partners: alkynes and phosphines. These reactions form the basis of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create no byproducts (or easily removable ones), and are stereospecific.
Three primary classes of bioorthogonal reactions have been developed to selectively target the azide group:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide and a terminal alkyne to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne, which readily reacts with an azide.
-
Staudinger Ligation: This reaction forms a stable amide bond between an azide and a specifically engineered triarylphosphine.
Quantitative Comparison of Azide-Based Bioconjugation Chemistries
The choice of an azide-based bioconjugation strategy often depends on the specific experimental context, with reaction kinetics and potential cytotoxicity being critical parameters. The following tables summarize key quantitative data for the three major azide-based bioorthogonal reactions to facilitate an informed decision.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Azide & Terminal Alkyne | 1 - 100+ | Very fast kinetics, high yields, robust reaction conditions. | Requires a copper catalyst which can be cytotoxic. |
| SPAAC | Azide & Strained Alkyne | 10⁻³ - 1 | Copper-free, highly bioorthogonal, suitable for live-cell imaging. | Generally slower kinetics than CuAAC, strained alkynes can be bulky. |
| Staudinger Ligation | Azide & Phosphine | ~10⁻³ | Metal-free, forms a native amide-like bond. | Slowest kinetics of the three, phosphine reagents can be susceptible to oxidation. |
Table 1: Comparison of Major Azide-Based Bioconjugation Reactions. This table provides a high-level comparison of the key features of CuAAC, SPAAC, and Staudinger ligation.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| DIBAC | Phenyl Azide | 1.2 x 10⁻¹ | |
| BCN | Phenyl Azide | 1.6 x 10⁻² |
Table 2: Second-Order Rate Constants for SPAAC Reactions. This table presents a quantitative comparison of the reaction rates of various commonly used cyclooctynes with benzyl azide and phenyl azide. Reaction rates can vary depending on the solvent, temperature, and specific derivatives used.
| Phosphine Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| (Diphenylphosphino)methanethiol | Glycyl-azide | 7.7 x 10⁻³ | |
| Phosphinophenol | Phenyl azide | 2.1 x 10⁻² | |
| Phosphinothiophenol | Phenyl azide | 3.0 x 10⁻¹ |
Table 3: Second-Order Rate Constants for Staudinger Ligation. This table provides kinetic data for the Staudinger ligation with different phosphine reagents.
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments utilizing the azide functional group.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody containing an alkyne handle.
Materials:
-
Antibody with alkyne group in phosphate-buffered saline (PBS)
-
Azide-modified cytotoxic drug stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Reagents: Ensure all stock solutions are prepared and at room temperature.
-
Complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for 2-3 minutes to form the Cu(I)-ligand complex.
-
Reaction Setup: In a separate tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.
-
Initiation of Reaction: Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. A typical final concentration for the copper complex is 25 equivalents relative to the azide.
-
Reduction: Add sodium ascorbate to the reaction mixture to a final concentration of 40 equivalents relative to the azide to ensure the copper remains in the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the mixture from light.
-
Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug and catalyst components.
-
Analysis: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling
This protocol details the metabolic labeling of cell surface glycans with an azido sugar followed by fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells in culture
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture mammalian cells in their appropriate growth medium. Supplement the medium with Ac₄ManNAz to a final concentration of 25-50 µM. Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Preparation for Labeling: Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.
-
SPAAC Reaction: Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium or PBS at a final concentration of 10-50 µM. Add this solution to the cells.
-
Incubation: Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove the unbound fluorescent dye.
-
Imaging: Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Staudinger Ligation for Live Cell Imaging with a Fluorogenic Phosphine Probe
This protocol describes the use of a FRET-based fluorogenic phosphine probe to image azide-labeled biomolecules on live cells.
Materials:
-
Live cells metabolically labeled with an azide-containing precursor (as in Protocol 2)
-
FRET-based fluorogenic phosphine probe (e.g., a phosphine-fluorophore quenched by an intramolecular FRET acceptor)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate the azide-labeled cells in a glass-bottom dish suitable for live-cell imaging.
-
Probe Preparation: Prepare a stock solution of the fluorogenic phosphine probe in DMSO. Dilute the probe to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.
-
Labeling Reaction: Replace the culture medium on the cells with the imaging medium containing the fluorogenic phosphine probe.
-
Incubation and Imaging: Immediately begin imaging the cells using a confocal microscope. The Staudinger ligation will proceed, leading to cleavage of the quencher and a subsequent increase in fluorescence, allowing for real-time visualization of the labeling process. Acquire images at regular intervals to monitor the reaction progress.
-
Data Analysis: Quantify the increase in fluorescence intensity over time in the regions of interest to analyze the kinetics of labeling.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and reaction mechanisms described in this guide.
An In-depth Technical Guide to Antibody-Drug Conjugates with Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of antibody-drug conjugates (ADCs) utilizing the potent cytotoxic agent, Monomethyl Auristatin F (MMAF). MMAF is a synthetic analog of the natural antimitotic agent dolastatin 10 and has become a payload of significant interest in the development of targeted cancer therapies. This document delves into the core components of MMAF-ADCs, their mechanism of action, preclinical and clinical data, and detailed experimental protocols for their evaluation.
Introduction to MMAF-Based Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. MMAF, a potent tubulin polymerization inhibitor, serves as a key payload in a number of ADCs currently in clinical development.
Mechanism of Action:
MMAF-ADCs exert their cytotoxic effects through a multi-step process. The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to MMAF is cleaved, releasing the active cytotoxic agent. Free MMAF then disrupts the intracellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
A distinguishing feature of MMAF is the presence of a charged C-terminal phenylalanine residue. This charged group renders MMAF less permeable to cell membranes compared to its close analog, monomethyl auristatin E (MMAE). This property is thought to reduce the "bystander effect," where the payload released from a target cell kills adjacent antigen-negative cells. While a potent bystander effect can be advantageous in heterogeneous tumors, a more localized cytotoxic effect from MMAF can potentially lead to a better-tolerated therapeutic.
Data Presentation
Preclinical Efficacy of MMAF-ADCs
The in vitro cytotoxicity of MMAF-ADCs is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC | Target Antigen | Cell Line | Cancer Type | Linker Type | IC50 (nM) |
| Belantamab mafodotin | BCMA | MM.1S | Multiple Myeloma | Non-cleavable (mc) | ~1.5 |
| Depatuxizumab mafodotin | EGFR | UMSCC47 | Head and Neck Squamous Cell Carcinoma | Non-cleavable (mc) | 0.213 |
| Depatuxizumab mafodotin | EGFR | FaDu | Head and Neck Squamous Cell Carcinoma | Non-cleavable (mc) | 0.167 |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Clinical Trial Data for MMAF-ADCs
Several MMAF-based ADCs have advanced into clinical trials, demonstrating their therapeutic potential in various cancer types.
| ADC | Target Antigen | Cancer Type | Clinical Trial Phase | Key Efficacy Data |
| Belantamab mafodotin | BCMA | Relapsed/Refractory Multiple Myeloma | Phase II (DREAMM-2) | Overall Response Rate (ORR): 31% |
| Belantamab mafodotin | BCMA | Relapsed/Refractory Multiple Myeloma | Phase I/II (DREAMM-6) | ORR (in combination with bortezomib and dexamethasone): 78%[3] |
| Depatuxizumab mafodotin | EGFR | Newly Diagnosed Glioblastoma | Phase III (INTELLANCE-1) | Median Progression-Free Survival (PFS): 8.0 months (vs. 6.3 months with placebo) |
| Depatuxizumab mafodotin | EGFR | Recurrent Glioblastoma | Phase I (M12-356) | 6-month Progression-Free Survival Rate: 28.8% |
Pharmacokinetic Parameters of MMAF-ADCs
The pharmacokinetic (PK) profile of an ADC is crucial for understanding its distribution, metabolism, and excretion, which in turn influences its efficacy and toxicity.
| ADC | Species | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) |
| Belantamab mafodotin | Human | 2.5 mg/kg | 0.936 L/day (initial) | 11 L | 12 days (initial) |
| Belantamab mafodotin | Human | 3.4 mg/kg | Time-varying | - | 15 days (steady state) |
Note: Pharmacokinetic parameters can be influenced by factors such as the patient's disease status and body weight.
Experimental Protocols
MMAF-ADC Synthesis and Purification
Objective: To conjugate MMAF to a monoclonal antibody via a maleimide-containing linker and purify the resulting ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated MMAF linker-drug (e.g., mc-MMAF)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)
-
HIC columns and buffers
Protocol:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP. The molar ratio of TCEP to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add the maleimide-activated MMAF linker-drug to the reduced antibody solution. A slight molar excess of the linker-drug is typically used.
-
Ensure the final concentration of any organic solvent (used to dissolve the linker-drug) is low (<10%) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a molar excess of a quenching reagent to cap any unreacted thiol groups on the antibody, preventing re-aggregation.
-
-
Purification:
-
Purify the ADC using HIC to separate the conjugated antibody from unconjugated antibody, free linker-drug, and other impurities.
-
Use a salt gradient (e.g., decreasing ammonium sulfate concentration) to elute the different ADC species based on their hydrophobicity, which correlates with the DAR.
-
Collect and pool the fractions containing the desired ADC species.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectrophotometry).
-
Calculate the average DAR using methods such as HIC or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity Assay
Objective: To determine the IC50 value of an MMAF-ADC in a cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
MMAF-ADC and an isotype control ADC
-
96-well microplates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and the isotype control ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce cell death (typically 72-96 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an MMAF-ADC to kill antigen-negative bystander cells when co-cultured with antigen-positive target cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP) for identification
-
MMAF-ADC, an isotype control ADC, and free MMAF
-
96-well microplates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).
-
As controls, seed each cell line alone in separate wells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF.
-
Add the treatments to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Quantification of Bystander Killing:
-
Quantify the viability of the Ag- (GFP-positive) cells using either fluorescence microscopy to count the number of viable GFP cells or flow cytometry to analyze the percentage of viable GFP-positive cells.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture wells to their viability in the monoculture wells at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an MMAF-ADC in a preclinical animal model.
Materials:
-
Human cancer cell line expressing the target antigen
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional, to enhance tumor take-rate)
-
MMAF-ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (and Matrigel, if used) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers and the formula: (Length x Width²)/2.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, MMAF-ADC at different doses).
-
Administer the treatments, typically via intravenous (i.v.) injection.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition or tumor regression.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway for MMAF-Induced Apoptosis
Caption: Mechanism of action of an MMAF-ADC leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an MMAF-ADC.
Logical Relationship of Bystander Effect Assay
Caption: Logical flow of the bystander effect in MMAF-ADCs.
References
The Nexus of Precision and Efficacy: A Technical Guide to Click Chemistry in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] However, the full therapeutic potential of ADCs is intrinsically linked to the chemical linkage that tethers the antibody and the cytotoxic payload. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable sites of attachment, leading to suboptimal pharmacokinetics, reduced efficacy, and increased toxicity.[3][4] Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a powerful solution to these challenges, offering a suite of bioorthogonal reactions that are highly efficient, selective, and modular.[4] This technical guide delves into the fundamental principles of click chemistry and its transformative impact on the development of next-generation ADCs.
Core Principles of Click Chemistry in the Context of ADCs
Click chemistry is not a single reaction, but rather a philosophy that emphasizes simplicity, high yields, and the formation of stable, inert linkages under mild, aqueous conditions. For a reaction to be considered "click," it must possess several key attributes that are particularly advantageous for the complex environment of bioconjugation:
-
High Efficiency and Yields: Click reactions proceed to completion or near completion, ensuring a high conversion of reactants to the desired conjugate and simplifying purification processes.
-
Bioorthogonality: The reacting functional groups are mutually reactive only with each other and do not interact with the vast array of functional groups present in biological systems, preventing unwanted side reactions with the antibody or payload.
-
Mild Reaction Conditions: These reactions typically occur at or near physiological pH and temperature in aqueous environments, preserving the structural integrity and biological activity of the antibody.
-
Formation of Stable Linkages: The resulting covalent bonds, most commonly triazoles or dihydropyridazines, are highly stable in biological milieus, preventing premature drug release in circulation and minimizing off-target toxicity.
-
Simple and Robust Protocols: The reactions are generally easy to perform and are not sensitive to oxygen or water, making them amenable to scalable manufacturing processes.
By adhering to these principles, click chemistry enables the precise, site-specific conjugation of cytotoxic payloads to an antibody, resulting in homogeneous ADCs with a defined DAR. This homogeneity is crucial for a consistent pharmacological profile, a predictable dose-response relationship, and an improved therapeutic window.
Key Click Chemistry Reactions in ADC Development
Several click chemistry reactions have been successfully employed in the synthesis of ADCs. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often considered the quintessential "click" reaction, involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linker. This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and ensure high regioselectivity.
Advantages of CuAAC:
-
Fast Reaction Kinetics: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.
-
High Yields: The reaction is highly efficient and often proceeds to quantitative yields.
-
Readily Available Reagents: Terminal alkynes and azides are readily accessible functional groups that can be incorporated into antibodies and payloads.
Limitations of CuAAC:
-
Copper Toxicity: The use of a copper catalyst can be a concern for in vivo applications due to the potential for cytotoxicity. However, the development of highly efficient ligands that chelate the copper ion can mitigate this issue.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.
Advantages of SPAAC:
-
Biocompatibility: The absence of a metal catalyst makes SPAAC highly suitable for in vivo applications and the conjugation of sensitive biomolecules.
-
High Specificity: The reaction is highly specific between the azide and the cyclooctyne.
Limitations of SPAAC:
-
Slower Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction rates dependent on the specific cyclooctyne used (typically in the range of 10⁻³ to 1 M⁻¹s⁻¹).
-
Hydrophobicity of Reagents: Some cyclooctyne reagents are hydrophobic, which can affect the solubility and aggregation of the resulting ADC.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation strategy that has gained traction in ADC development. This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). The IEDDA reaction is exceptionally fast and proceeds without the need for a catalyst.
Advantages of IEDDA:
-
Extremely Fast Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹.
-
Excellent Bioorthogonality: The tetrazine and TCO moieties are highly specific for each other and do not react with biological functional groups.
-
Stable Linkage: The resulting dihydropyridazine linkage is stable in vivo.
Limitations of IEDDA:
-
Synthesis of Reagents: The synthesis of some tetrazine and TCO derivatives can be complex.
Quantitative Comparison of Key Click Chemistry Reactions
The choice of click chemistry reaction for ADC development depends on a variety of factors, including the desired reaction rate, the sensitivity of the antibody and payload, and the intended application. The following table provides a quantitative comparison of the key parameters for CuAAC, SPAAC, and IEDDA reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Rate (M⁻¹s⁻¹) | 1 - 100 | 10⁻³ - 1 (dependent on cyclooctyne) | 1 - 10⁶ |
| Catalyst Required | Yes (Copper(I)) | No | No |
| Biocompatibility | Moderate (potential copper toxicity) | High | High |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Dihydropyridazine |
| Linker Stability | High | High | High |
| Yield | High to quantitative | High to quantitative | High to quantitative |
Experimental Protocols
The following sections provide detailed methodologies for the site-specific conjugation of a cytotoxic payload to an antibody using CuAAC, SPAAC, and IEDDA reactions. These protocols are intended as a general guide and may require optimization for specific antibodies, payloads, and linkers.
Protocol 1: Site-Specific ADC Conjugation via CuAAC
This protocol describes the conjugation of an azide-containing payload to an antibody that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-functionalized antibody in phosphate-buffered saline (PBS), pH 7.4
-
Azide-containing payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate solution
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the alkyne-functionalized antibody at a concentration of 5-10 mg/mL in PBS.
-
Payload Preparation: Prepare a stock solution of the azide-containing payload in DMSO.
-
Reaction Setup: In a reaction tube, combine the antibody solution with the azide-payload solution. A molar excess of the payload (e.g., 5-10 fold) is typically used.
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution.
-
Initiation of Reaction: Add the copper/ligand solution to the antibody/payload mixture. Immediately after, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove the excess payload and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Analyze the purified ADC to determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Protocol 2: Site-Specific ADC Conjugation via SPAAC
This protocol details the conjugation of a cyclooctyne-containing payload to an antibody functionalized with an azide group.
Materials:
-
Azide-functionalized antibody in PBS, pH 7.4
-
Cyclooctyne (e.g., DBCO)-containing payload dissolved in DMSO
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS.
-
Payload Preparation: Prepare a 10-20 mM stock solution of the DBCO-payload in anhydrous DMSO.
-
Conjugation Reaction: Add the DBCO-payload stock solution to the antibody solution. A 5-10 fold molar excess of the payload is a common starting point. The final DMSO concentration should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours, or at 4°C for 24-48 hours, with gentle agitation.
-
Purification: Purify the resulting ADC using a desalting column to remove unreacted payload.
-
Characterization: Determine the DAR of the purified ADC using appropriate analytical methods.
Protocol 3: Site-Specific ADC Conjugation via IEDDA
This protocol outlines the conjugation of a TCO-containing payload to a tetrazine-functionalized antibody.
Materials:
-
Tetrazine-functionalized antibody in PBS, pH 7.4
-
TCO-containing payload dissolved in a compatible organic solvent
-
Desalting column
Procedure:
-
Antibody and Payload Preparation: Prepare solutions of the tetrazine-functionalized antibody and the TCO-containing payload at appropriate concentrations.
-
Conjugation Reaction: Mix the antibody and payload solutions. The reaction is typically very fast and can be performed at room temperature.
-
Incubation: Incubate the reaction for a short period, typically 15 minutes to a few hours, to ensure complete conjugation.
-
Purification: Purify the ADC to remove any unreacted payload using a desalting column.
-
Characterization: Analyze the final ADC product to confirm conjugation and determine the DAR.
Conclusion
Click chemistry has fundamentally reshaped the landscape of ADC development by providing a robust and versatile toolkit for the precise and efficient construction of homogeneous conjugates. The ability to control the site of conjugation and the drug-to-antibody ratio has led to ADCs with improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target toxicity. As our understanding of tumor biology and the nuances of ADC design continues to evolve, the principles of click chemistry will undoubtedly play an increasingly critical role in the creation of the next generation of highly targeted and effective cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with N3-Peg3-VC-pab-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This document provides detailed protocols for the conjugation of an azide-functionalized linker-payload, N3-Peg3-VC-pab-MMAF , to an alkyne-modified monoclonal antibody (mAb). Monomethyl auristatin F (MMAF) is a potent antimitotic agent, and the valine-citrulline (VC) linker is designed for cleavage by lysosomal proteases like Cathepsin B upon internalization into the target cell, ensuring controlled release of the payload.
The conjugation is achieved through "click chemistry," a highly efficient and bioorthogonal reaction. Two primary methods are detailed:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free method ideal for biological applications, reacting an azide with a strained alkyne like dibenzocyclooctyne (DBCO).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used method that requires a copper(I) catalyst to ligate a terminal alkyne and an azide.
These protocols cover the entire workflow, from the conjugation reaction to the purification and characterization of the final ADC product.
Experimental Workflow Overview
The overall process for generating and characterizing an MMAF-ADC involves several key stages: preparation of the antibody and drug-linker, the conjugation reaction, purification of the ADC, and finally, characterization to determine critical quality attributes such as the drug-to-antibody ratio (DAR).
Data Presentation: Quantitative Analysis Summary
The following tables summarize typical quantitative data expected from the conjugation and characterization of an MMAF-ADC.
Table 1: Representative Conjugation Efficiency and Recovery
| Parameter | SPAAC Method | CuAAC Method |
| Antibody Concentration | 5-10 mg/mL | 5-10 mg/mL |
| Molar Ratio (Drug-Linker:Alkyne) | 3 - 5 fold excess | 4 - 10 fold excess |
| Reaction Time | 4 - 16 hours | 1 - 2 hours |
| Typical Conjugation Efficiency | > 90% | > 95% |
| ADC Recovery Post-Purification | > 80% | > 80% |
Table 2: Example DAR Analysis Data by Hydrophobic Interaction Chromatography (HIC)
| Peak ID | Retention Time (min) | Drug Load (MMAF molecules) | Peak Area (%) | Weighted Area |
| DAR0 | 8.5 | 0 | 5.2 | 0.00 |
| DAR2 | 12.1 | 2 | 28.5 | 0.57 |
| DAR4 | 15.3 | 4 | 55.8 | 2.23 |
| DAR6 | 17.9 | 6 | 10.5 | 0.63 |
| Total | 100 | 3.43 | ||
| Average DAR | 3.4 |
Table 3: Example DAR Analysis Data by LC-MS (Reduced ADC)
| Species | Deconvoluted Mass (Da) | Relative Intensity (%) |
| Light Chain (LC) | 23,500 | 51.5 |
| LC-MMAF | 24,867 | 48.5 |
| Heavy Chain (HC) | 50,000 | 52.0 |
| HC-MMAF | 51,367 | 48.0 |
| Calculated Average DAR | 3.8 |
(Note: The mass of the this compound linker-payload is approximately 1367 Da. The final mass will be slightly different after conjugation due to the triazole ring formation.)
Experimental Protocols
Protocol 1: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the conjugation of this compound to an antibody functionalized with a strained alkyne, such as DBCO. This method is copper-free, which is advantageous for preserving antibody integrity.
1.1 Materials and Reagents:
-
DBCO-functionalized monoclonal antibody
-
This compound (e.g., MedChemExpress, BroadPharm)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: PBS or other suitable non-amine, non-azide containing buffer
-
Purification supplies (e.g., SEC or HIC columns)
1.2 Antibody and Drug-Linker Preparation:
-
Antibody Solution: Prepare the DBCO-functionalized mAb in the reaction buffer at a concentration of 5-10 mg/mL.
-
Drug-Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved. Store at -20°C or -80°C under nitrogen.
1.3 Conjugation Reaction:
-
In a suitable reaction vessel, add the required volume of the antibody solution.
-
Add the this compound stock solution to the antibody. A 3 to 5-fold molar excess of the drug-linker over the DBCO groups on the antibody is recommended to drive the reaction to completion.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Gently mix the solution and incubate at room temperature (or 4°C for sensitive antibodies) for 4-16 hours, protected from light.
1.4 Purification:
-
After incubation, purify the ADC to remove unreacted drug-linker and solvent.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to separate the ADC from small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used for purification and is particularly useful for separating ADC species with different DARs.
Protocol 2: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of this compound to an antibody functionalized with a terminal alkyne. This method is highly efficient but requires a copper catalyst and a stabilizing ligand.
2.1 Materials and Reagents:
-
Terminal alkyne-functionalized monoclonal antibody
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Purification supplies
2.2 Preparation of Stock Solutions:
-
Antibody and Drug-Linker: Prepare as described in steps 1.2.1 and 1.2.2.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
2.3 Conjugation Reaction:
-
In a reaction tube, combine the alkyne-antibody solution with the this compound stock solution. A 4 to 10-fold molar excess of the drug-linker is typically used.
-
Prepare a premix of the catalyst by adding the 20 mM CuSO₄ solution to the 50 mM THPTA solution to achieve a ligand-to-copper ratio of 5:1. Let it stand for a few minutes.
-
Add the CuSO₄/THPTA premix to the antibody/drug-linker mixture. The final copper concentration should be between 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
2.4 Purification:
-
Purify the ADC using SEC or HIC as described in step 1.4. The use of a buffer containing EDTA during purification can help remove any residual copper ions.
Protocol 3: ADC Characterization - DAR Determination by HIC
HIC is a standard method for determining the average DAR and the distribution of drug-loaded species. The separation is based on hydrophobicity; as more hydrophobic MMAF molecules are conjugated, the ADC is retained longer on the column.
3.1 Materials and Reagents:
-
Purified MMAF-ADC sample
-
HPLC system with UV detector
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
3.2 HPLC Method:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes to elute the ADC species.
-
Detection: Monitor the absorbance at 280 nm.
3.3 Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
ADC Mechanism of Action
The resulting ADC targets tumor cells expressing the specific antigen. Upon binding, the ADC is internalized, and the VC linker is cleaved by lysosomal proteases, releasing the potent MMAF payload, which then leads to cell cycle arrest and apoptosis.
Troubleshooting and Considerations
-
Low Conjugation Efficiency: Increase the molar excess of the drug-linker or extend the reaction time. For CuAAC, ensure the sodium ascorbate solution is freshly prepared and that reagents are free of oxygen.
-
Antibody Aggregation: Avoid excessive concentrations of organic solvents (e.g., DMSO > 10%). Perform conjugation and purification at 4°C if the antibody is prone to aggregation.
-
Inconsistent DAR: Ensure accurate quantification of the antibody and drug-linker stock solutions. Control reaction parameters like temperature and time consistently.
-
Purification: It is crucial to efficiently remove unreacted free drug-linker, as it can be highly toxic in downstream applications. Multiple purification steps may be necessary.
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
Topic: Conjugation of N3-PEG3-VC-PAB-MMAF to Alkyne-Modified Biomolecules
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely employed in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). Its high efficiency, mild reaction conditions, and orthogonality to most biological functional groups make it an ideal method for linking potent cytotoxic payloads to targeting moieties like monoclonal antibodies (mAbs).
This document provides a detailed protocol for the conjugation of the azide-functionalized linker-payload, N3-PEG3-Val-Cit-PAB-MMAF , to a biomolecule (e.g., an antibody) previously modified to contain a terminal alkyne. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization. The linker system, comprising a short PEG spacer (PEG3) and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, ensures solubility and stability in circulation, followed by specific payload release within the target cancer cell's lysosome.
Reaction Principle and Workflow
The core of the procedure involves the Cu(I)-catalyzed reaction between the azide group on the MMAF linker-payload and an alkyne group on the target biomolecule. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by sodium ascorbate. A stabilizing ligand, like Tris(benzyltriazolylmethyl)amine (TBTA), is used to protect the Cu(I) from oxidation and improve reaction efficiency. The resulting conjugate links the antibody and the MMAF payload via a stable 1,2,3-triazole ring.
Materials and Reagents
-
Alkyne-Modified Antibody: IgG, previously functionalized with a terminal alkyne (e.g., DBCO or a simple terminal alkyne), in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-Payload: this compound.
-
Solvent for Payload: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, degassed.
-
Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.
-
Reducing Agent: 50 mM Sodium Ascorbate in deionized water (prepare fresh).
-
Copper Ligand: 50 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or Hydrophobic Interaction Chromatography (HIC) system.
-
Analytical Equipment: HIC-HPLC, SEC-HPLC, LC-MS system.
Detailed Experimental Protocol
This protocol is optimized for a starting quantity of 5 mg of an alkyne-modified antibody. Adjust volumes accordingly for different scales.
4.1. Preparation of Reagents
-
Antibody Preparation: Adjust the concentration of the alkyne-modified antibody to 5-10 mg/mL in degassed PBS, pH 7.4.
-
Payload Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Catalyst/Ligand Premix: In a microcentrifuge tube, mix an equal volume of the 50 mM CuSO₄ solution and the 50 mM TBTA solution to create a 25 mM Cu/TBTA premix. Vortex briefly.
-
Reducing Agent Solution: Prepare a 50 mM solution of sodium ascorbate in deionized water immediately before use.
4.2. Conjugation Reaction
-
To 5 mg of the alkyne-modified antibody solution, add the this compound stock solution. The molar excess of the payload should typically be 5-10 fold higher than the antibody.
-
Add the Cu/TBTA premix to the reaction mixture to a final copper concentration of 150-300 µM. Mix gently by pipetting.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours with gentle agitation. Reaction progress can be monitored by LC-MS if desired.
4.3. Purification of the ADC
-
Following incubation, remove unreacted payload and catalyst components via Size Exclusion Chromatography (SEC).
-
Equilibrate a desalting column (e.g., PD-10) with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Elute the ADC with PBS buffer, collecting the initial, high-molecular-weight fraction containing the purified antibody conjugate.
-
For higher purity and separation of different drug-to-antibody ratio (DAR) species, perform preparative Hydrophobic Interaction Chromatography (HIC).
4.4. Characterization of the ADC
-
Determine Drug-to-Antibody Ratio (DAR): The average DAR can be determined using HIC-HPLC. The increasing hydrophobicity of the conjugated MMAF payload allows for the separation of species with different numbers of drugs attached (DAR0, DAR2, DAR4, etc.).
-
Assess Purity and Aggregation: Use SEC-HPLC to determine the percentage of monomeric ADC and quantify any aggregation or fragmentation.
-
Confirm Identity: Verify the molecular weight of the light and heavy chains of the reduced ADC using LC-MS to confirm successful conjugation.
Expected Results and Data
The efficiency of the CuAAC reaction typically yields ADCs with a well-controlled drug-to-antibody ratio. Below is a table summarizing expected outcomes for a typical conjugation reaction.
| Parameter | Typical Value | Method of Analysis |
| Average DAR | 3.5 - 4.0 | HIC-HPLC |
| Conjugation Yield | > 90% | HIC-HPLC / LC-MS |
| Monomeric Purity | > 95% | SEC-HPLC |
| Unconjugated Payload | < 1% (post-purification) | Reversed-Phase HPLC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Visualization of the Conjugation Chemistry
The diagram below illustrates the chemical transformation occurring during the CuAAC reaction, where the azide and alkyne moieties react to form a stable triazole linkage, covalently attaching the MMAF payload to the antibody.
Disclaimer: This protocol serves as a general guideline. Optimal conditions, including reactant concentrations, temperature, and incubation time, may vary depending on the specific antibody and its alkyne modification. Users should perform small-scale optimization experiments to determine the ideal conditions for their specific application.
Application Notes and Protocols for the Synthesis and Characterization of an Antibody-Drug Conjugate (ADC) using N3-PEG3-VC-Pab-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.
This document provides detailed application notes and protocols for the synthesis and characterization of an ADC using the N3-PEG3-VC-Pab-MMAF drug-linker. This linker system incorporates several key features:
-
N3 (Azide): An azide group that serves as a reactive handle for "click chemistry," specifically for a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an alkyne-modified antibody. This allows for a highly efficient and site-specific conjugation.
-
PEG3: A three-unit polyethylene glycol spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
-
VC (Valine-Citrulline): A dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.
-
Pab (p-aminobenzyl): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously releases the payload in its active form.
-
MMAF (Monomethyl Auristatin F): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
These application notes will guide researchers through the process of conjugating this compound to an alkyne-modified antibody, purifying the resulting ADC, and performing essential characterization and in vitro functional assays.
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of MMAF-ADCs
| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 |
| CD70 | αCD70-MMAF | 786-O | Renal Cell Carcinoma | 257 |
| CD70 | αCD70-MMAF | Caki-1 | Renal Cell Carcinoma | 200 |
| Breast Carcinoma | H3396-MMAF | H3396 | Breast Carcinoma | 105 |
Note: IC50 values are highly dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: Example Purification Summary for an MMAF-ADC
| Purification Step | Parameter | Starting Material | Post-Purification | Acceptance Criteria |
| Hydrophobic Interaction Chromatography (HIC) | High Molecular Weight Species (HMWS) | 5.0% | ≤0.1% | ≥98% |
| Free MMAF-linker | 1.0% | <0.05% | >95% | |
| Host Cell Proteins | 200 ppm | <10 ppm | >95% | |
| Process Yield | - | >90% | - |
Experimental Protocols
Conjugation of Alkyne-Modified Antibody with this compound
This protocol describes the conjugation of an azide-containing drug-linker to an antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4) at 5-10 mg/mL.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction vessel.
-
Orbital shaker or rotator.
Procedure:
-
Prepare Drug-Linker Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the drug-linker is fully dissolved. Gentle vortexing may be required.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the required volume of the alkyne-modified antibody solution.
-
Add the this compound stock solution to the antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker relative to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature overnight with gentle agitation on an orbital shaker or rotator.
-
Purification of the MMAF-ADC
This protocol utilizes Hydrophobic Interaction Chromatography (HIC) to purify the ADC and separate species with different drug-to-antibody ratios (DARs).
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry).
-
HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Desalting column or tangential flow filtration system.
-
Formulation buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with HIC Buffer A.
-
-
Sample Loading:
-
Dilute the conjugation reaction mixture with HIC Buffer A to promote binding to the column.
-
Load the diluted sample onto the equilibrated HIC column.
-
-
Elution:
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Collect fractions corresponding to the desired DAR species.
-
-
Desalting:
-
Pool the collected fractions containing the desired ADC.
-
Desalt the pooled fractions into a suitable formulation buffer using a desalting column or tangential flow filtration.
-
Characterization of the MMAF-ADC
3.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., BioPro HIC BF, 4 µm, 100 x 4.6 mm ID).
-
Eluent A: 50 mM NaH2PO4-Na2HPO4 (pH 6.8) containing 1.5 M (NH4)2SO4/IPA (95/5).
-
Eluent B: 50 mM NaH2PO4-Na2HPO4 (pH 6.8)/IPA (80/20).
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of 2 mg/mL in 1M ammonium sulfate.
-
-
HPLC Analysis:
-
Inject 20 µL of the prepared sample onto the HIC column.
-
Run a gradient from 30% to 80% Eluent B over 40 minutes at a flow rate of 0.4 mL/min.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and the different drug-loaded species (DAR2, DAR4, DAR6, DAR8, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
-
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of the MMAF-ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
MMAF-ADC and a non-targeting control ADC.
-
96-well tissue culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and the control ADC in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MMAF-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a highly potent, synthetic antimitotic agent that serves as a payload in several ADCs.[1][2][] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[1][4] This characteristic is thought to reduce bystander killing of neighboring antigen-negative cells, a critical factor to consider during ADC development.
These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of MMAF-based ADCs. The described assays are fundamental for determining the potency (IC50), mechanism of action, and potential for bystander effects, which are all critical parameters in the preclinical assessment of these complex biotherapeutics.
Mechanism of Action of MMAF-Based ADCs
MMAF-based ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to MMAF is cleaved, releasing the active cytotoxic payload.
Free MMAF then disrupts microtubule dynamics by inhibiting tubulin polymerization. This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and programmed cell death.
Caption: Signaling pathway of MMAF-based ADC-induced cell death.
Data Presentation: In Vitro Cytotoxicity of MMAF-Based ADCs
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an ADC. The following table summarizes representative IC50 values for various MMAF-ADCs against different cancer cell lines. It is important to note that IC50 values can be influenced by the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 |
| Tn Antigen | Chi-Tn-MMAF | Jurkat | T-cell leukemia | Not specified, but effective |
| Tn Antigen | Chi-Tn-MMAF | LOX | Melanoma | Not specified, but effective |
| HER2 | Trastuzumab-MMAF | SKBR3 | Breast Cancer | Varies |
| ENPP3 | AGS-16C3F | - | Renal cell carcinoma | In Phase I trials |
| BCMA | Belantamab mafodotin | Myeloma | Multiple Myeloma | Varies |
Experimental Protocols
General In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines a method to determine the IC50 of an MMAF-based ADC using a luminescent-based cell viability assay.
Caption: Workflow for the in vitro cytotoxicity assay.
Materials:
-
Target cancer cell line(s) expressing the antigen of interest
-
Complete cell culture medium
-
MMAF-based ADC and corresponding control antibody
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and a negative control (e.g., vehicle or a non-binding ADC) in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Include wells with untreated cells as a positive control for viability.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Bystander Effect Assay
Due to MMAF's charged nature and reduced membrane permeability, its bystander effect is expected to be limited compared to payloads like MMAE. The following assays can be used to quantify this effect.
a) Co-culture Bystander Assay
This assay directly assesses the effect of the MMAF-ADC on antigen-negative cells when cultured in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Fluorescently labeled Ag- cells (e.g., GFP-transfected) for easy differentiation
-
MMAF-based ADC
-
96-well plates
-
Imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to study the dependency of the bystander effect on the proportion of target cells.
-
Include monoculture controls of Ag+ cells alone and Ag- cells alone.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the MMAF-ADC.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72-144 hours).
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- cell population using an imaging system (by counting fluorescent cells) or a flow cytometer.
-
Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the ADC and the untreated co-culture. A significant decrease in the viability of Ag- cells in the treated co-culture indicates a bystander effect.
-
b) Conditioned Medium Transfer Assay
This assay evaluates whether the cytotoxic payload is released from the target cells into the surrounding medium.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
MMAF-based ADC
-
6-well plates and 96-well plates
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and treat them with a high concentration of the MMAF-ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium), which may contain the released payload.
-
Filter the conditioned medium to remove any detached cells.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Treat the Ag- cells with the conditioned medium collected in the previous step.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 72 hours.
-
Assess cell viability using a standard method like the CellTiter-Glo® assay described above.
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with the conditioned medium to that of Ag- cells treated with fresh medium. A significant reduction in viability suggests a bystander effect mediated by the release of the cytotoxic agent into the medium.
-
Logical Relationships in MMAF-Based ADC Design
The successful development of an MMAF-based ADC relies on the careful selection and optimization of its three core components: the monoclonal antibody, the linker, and the MMAF payload.
Caption: Logical relationship of MMAF-based ADC components.
These protocols provide a foundational framework for the in vitro characterization of MMAF-based ADCs. Researchers should optimize these assays based on their specific ADC, target, and cell line models to generate robust and reliable data for advancing their drug development programs.
References
Application Notes and Protocols for Bystander Effect Analysis of MMAF-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to antigen-expressing tumor cells. The efficacy of some ADCs is augmented by a "bystander effect," where the cytotoxic payload, upon release from the target cell, can diffuse into the tumor microenvironment and eliminate neighboring antigen-negative cells.[1][][3] This is particularly significant in the context of heterogeneous tumors with varied antigen expression.[1][]
This document provides detailed protocols for the experimental analysis of the bystander effect of ADCs utilizing Monomethyl Auristatin F (MMAF) as the cytotoxic payload. MMAF is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis. A key characteristic of MMAF is its reduced cell permeability compared to other auristatins like MMAE, owing to a charged C-terminal phenylalanine. This property often results in a more localized or attenuated bystander effect, making its precise quantification essential for ADC characterization.
These application notes describe two primary in vitro methods for evaluating the bystander effect of MMAF-ADCs: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .
Mechanism of Action and Signaling Pathway
An MMAF-conjugated ADC first binds to a specific antigen on the surface of a target cancer cell (Antigen-Positive, Ag+). The ADC-antigen complex is then internalized, typically through endocytosis. Inside the cell, the linker connecting the antibody to MMAF is cleaved within the lysosome, releasing the active MMAF payload. MMAF then disrupts microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The bystander effect occurs if the released MMAF can exit the dying Ag+ cell and enter a neighboring antigen-negative (Ag-) cell, inducing a similar cytotoxic effect. However, the charged nature of MMAF hinders its ability to passively diffuse across cell membranes, thus limiting its bystander potential.
Experimental Protocols
Cell Line Selection and Preparation
-
Antigen-Positive (Ag+) Cell Line: Choose a cell line with stable and high expression of the target antigen for the ADC.
-
Antigen-Negative (Ag-) Cell Line: Select a cell line that is negative for the target antigen but possesses similar growth characteristics to the Ag+ line. It is crucial that this cell line is sensitive to the free MMAF payload.
-
Fluorescent Labeling (Recommended): To differentiate between the two cell populations in co-culture, label one cell line with a stable fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or a fluorescent dye such as CFSE. This enables quantification via imaging or flow cytometry.
Protocol 1: Co-culture Bystander Assay
This assay directly evaluates the effect of the MMAF-ADC on Ag- cells when cultured in the presence of Ag+ cells.
Materials
-
Ag+ and Ag- cell lines (one fluorescently labeled)
-
Complete cell culture medium
-
MMAF-ADC
-
Isotype control ADC
-
Free MMAF payload
-
96-well plates (black-walled for fluorescence)
-
Flow cytometer or high-content imaging system
Methodology
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone into separate wells of a 96-well plate at a pre-determined optimal density.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of Ag+ cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF in complete culture medium.
-
Add the diluted compounds to the appropriate wells. Include untreated wells as a negative control.
-
-
Crucial Controls:
-
Ag- cells treated with MMAF-ADC (to confirm lack of direct targeting).
-
Ag+ and Ag- cells treated with an isotype control ADC (to control for non-specific antibody effects).
-
Ag- cells treated with free MMAF (to determine sensitivity to the payload).
-
-
Incubation: Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.
-
Quantification:
-
Flow Cytometry (Recommended for Apoptosis):
-
Harvest cells from each well.
-
Stain with a viability dye and fluorescently-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry, gating on the fluorescently labeled cell population to specifically assess the viability of the Ag- cells.
-
-
High-Content Imaging:
-
Stain cells with nuclear and viability dyes (e.g., Hoechst and PI).
-
Acquire images using an automated imaging system.
-
Analyze the images to quantify the number of viable and dead cells in each population based on fluorescence.
-
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Materials
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
MMAF-ADC, isotype control ADC
-
6-well and 96-well plates
-
Centrifuge and sterile filters (0.22 µm)
-
Cell viability assay reagents (e.g., MTT, MTS, or CellTiter-Glo®)
Methodology
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the MMAF-ADC (e.g., 10x IC50) or isotype control ADC for 48-72 hours. Include an untreated well.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing various concentrations of free MMAF.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Data Presentation and Interpretation
Quantitative data from bystander effect assays should be summarized for clear comparison. A positive bystander effect is indicated by a significant decrease in the viability of the Ag- population in the co-culture or conditioned medium experiments compared to the relevant controls. Given MMAF's limited cell permeability, a weaker bystander effect might be observed compared to ADCs with highly permeable payloads like MMAE.
Table 1: Physicochemical and Biological Property Comparison
| Property | MMAF | MMAE | Reference |
| Bystander Effect | Minimal to none | Potent | |
| Cell Membrane Permeability | Low | High | |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Expected Outcomes for Bystander Effect Assays
| Assay | Condition | Expected Outcome with Bystander Effect | Expected Outcome for MMAF-ADC (Limited Bystander) |
| Co-culture Assay | MMAF-ADC on Ag- cells in co-culture | Significant decrease in Ag- cell viability vs. monoculture | Minimal to no significant decrease in Ag- cell viability |
| Conditioned Medium Assay | Conditioned medium from ADC-treated Ag+ cells on Ag- cells | Significant decrease in Ag- cell viability vs. control medium | Minimal to no significant decrease in Ag- cell viability |
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the analysis of the bystander effect of MMAF-ADCs. The co-culture and conditioned medium assays, when performed with the appropriate controls and quantification methods, can elucidate the extent to which an MMAF-ADC can exert its cytotoxic effects on neighboring antigen-negative cells. Understanding the limited bystander potential of MMAF is critical for the strategic design and development of ADCs, particularly for applications in treating heterogeneous tumors.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with N3-Peg3-VC-pab-mmaf
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low drug-to-antibody ratios (DAR) when using the N3-Peg3-VC-pab-mmaf linker-payload system for antibody-drug conjugate (ADC) development. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker-payload, and how is it conjugated to an antibody?
A1: this compound is a pre-formed drug-linker conjugate used in the development of ADCs. It consists of:
-
N3 (azide): A functional group that enables conjugation to an antibody via "click chemistry."
-
Peg3: A three-unit polyethylene glycol spacer that enhances solubility and can reduce aggregation of the final ADC.
-
VC (valine-citrulline): A dipeptide linker that is designed to be stable in the bloodstream but can be cleaved by enzymes like cathepsin B, which are often present in high levels within tumor cells.
-
pab (p-aminobenzyl): A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic payload.
-
mmaf (monomethyl auristatin F): A potent anti-mitotic agent that kills cancer cells by inhibiting tubulin polymerization.
Conjugation is typically achieved through a bioorthogonal reaction known as click chemistry, where the azide group on the linker reacts with a corresponding alkyne group that has been introduced onto the antibody. The two primary methods for this are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q2: We are observing a lower than expected Drug-to-Antibody Ratio (DAR). What are the most common causes?
A2: A low DAR is a frequent challenge in ADC development and can stem from several factors:
-
Suboptimal Reaction Conditions: The efficiency of the click chemistry reaction is highly dependent on parameters such as pH, temperature, reaction time, and the molar ratio of the linker-payload to the antibody.
-
Issues with the Antibody: The purity and concentration of the antibody are critical. The presence of impurities or an inaccurate assessment of the antibody concentration can lead to inconsistent and low conjugation efficiency. Additionally, the process of introducing the alkyne handle onto the antibody might be inefficient.
-
Interfering Buffer Components: Certain components in the antibody formulation buffer, such as primary amines (e.g., Tris), can interfere with the conjugation reaction.
-
Degradation of the Drug-Linker: The this compound linker-payload can degrade if not stored or handled properly. It is sensitive to factors like prolonged exposure to light or inappropriate temperatures.
-
Inefficient Purification: The purification process itself might inadvertently enrich for ADC species with a lower DAR.
Q3: How can we improve the efficiency of our conjugation reaction to increase the DAR?
A3: To enhance the conjugation efficiency, consider the following optimization strategies:
-
Optimize Molar Ratio: Systematically vary the molar excess of the this compound linker-payload to the antibody. A common starting point is a 5-10 fold molar excess.
-
Adjust Reaction Conditions: Fine-tune the pH, temperature, and incubation time of the reaction. For SPAAC, the reaction is typically performed in a buffer like PBS at a pH of around 7.4. For CuAAC, a pH range of 7-9 is often employed.
-
Ensure High-Quality Reagents: Use a fresh batch of the this compound linker-payload and verify the purity and concentration of your antibody.
-
Perform Buffer Exchange: If your antibody is in a buffer containing interfering substances, perform a buffer exchange into a suitable conjugation buffer like phosphate-buffered saline (PBS).
-
Consider the Conjugation Chemistry: SPAAC is a copper-free method that is often preferred for its biocompatibility. However, CuAAC can sometimes offer faster reaction kinetics. If you are using CuAAC, ensure the use of a copper-stabilizing ligand like THPTA to prevent copper-mediated damage to the antibody.
Q4: How do we accurately measure the DAR of our newly synthesized ADC?
A4: Several analytical techniques can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used and robust method for determining the DAR of ADCs. It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR is then calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to determine the mass of the intact ADC, from which the number of conjugated drug-linkers can be deduced.
-
UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the drug payload (if it has a distinct chromophore).
It is often recommended to use at least two orthogonal methods to confirm the DAR.
Troubleshooting Guide for Low DAR
This section provides a systematic approach to identifying and resolving the root cause of a low DAR.
Quantitative Data Summary
The following table summarizes key reaction parameters for SPAAC and CuAAC to serve as a starting point for optimization.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Antibody Modification | Introduction of a strained alkyne (e.g., DBCO, BCN) | Introduction of a terminal alkyne |
| Linker-Payload | This compound (azide-functionalized) | This compound (azide-functionalized) |
| Molar Ratio (Linker:Ab) | 3-10 fold molar excess | 4-10 fold molar excess |
| Typical Antibody Conc. | 5-10 mg/mL | 1-10 mg/mL |
| Typical Linker-Payload Conc. | 10-20 mM stock in DMSO | 10-20 mM stock in DMSO |
| Reaction Buffer | PBS, pH 7.4 | Phosphate buffer, pH 7.0-8.0 |
| Catalyst | None (copper-free) | CuSO4 with a reducing agent (e.g., sodium ascorbate) |
| Ligand | None | Copper-stabilizing ligand (e.g., THPTA, TBTA) |
| Temperature | Room temperature or 37°C | Room temperature |
| Reaction Time | 1-24 hours | 30-60 minutes |
| Organic Co-solvent | DMSO (typically <10% v/v) | DMSO (typically <10% v/v) |
Experimental Workflow for ADC Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of an ADC using click chemistry.
Troubleshooting Logic for Low DAR
This decision tree provides a logical progression for troubleshooting a low DAR.
Detailed Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol assumes the use of a monoclonal antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Alkyne-functionalized monoclonal antibody
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Prepare the alkyne-functionalized antibody in PBS at a concentration of 5-10 mg/mL.
-
If the antibody is in a buffer containing interfering substances, perform a buffer exchange into PBS.
-
-
Drug-Linker Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the desired amount of the antibody solution.
-
Add the this compound stock solution to the antibody solution to achieve a 3-10 fold molar excess of the drug-linker. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature or 37°C for 1-24 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unreacted drug-linker and any potential aggregates.
-
-
Characterization:
-
Analyze the purified ADC to determine the DAR using HIC and/or LC-MS.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the use of a monoclonal antibody that has been pre-functionalized with a terminal alkyne.
Materials:
-
Alkyne-functionalized monoclonal antibody
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffer, pH 7.0-8.0
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
SEC column for purification
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA or TBTA (e.g., 50 mM in water or DMSO).
-
Prepare the alkyne-functionalized antibody in phosphate buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the this compound stock solution to achieve a 4-10 fold molar excess of the drug-linker.
-
In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the antibody/drug-linker mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted reagents, including the copper catalyst.
-
-
Characterization:
-
Determine the DAR of the purified ADC using HIC and/or LC-MS.
-
Technical Support Center: Optimizing N3-Peg3-VC-pab-MMAF Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for N3-Peg3-VC-pab-MMAF conjugation to antibodies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a drug-linker conjugate used for the synthesis of ADCs. It consists of an azide (N3) group for conjugation, a polyethylene glycol (PEG3) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin F (MMAF). The azide group allows for covalent attachment to an antibody via "click chemistry". Once the resulting ADC is internalized by a target cell, the VC linker is cleaved by lysosomal enzymes, leading to the release of the MMAF payload, which then inhibits tubulin polymerization and induces apoptosis.
Q2: What are the primary methods for conjugating this compound to an antibody?
The primary methods for conjugating this azide-containing drug-linker are through azide-alkyne cycloaddition, a type of "click chemistry". There are two main approaches:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of the azide group on the linker with a terminal alkyne group that has been introduced onto the antibody. The reaction is catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method where the azide group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), that has been incorporated into the antibody. The ring strain of the alkyne allows the reaction to proceed efficiently without the need for a catalyst.
Q3: How is the efficiency of the conjugation reaction measured?
The efficiency of the conjugation is primarily assessed by determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. A DAR between 2 and 4 is often considered ideal. Common analytical techniques for measuring DAR include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to separate ADC species with different DARs based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This can also be used for DAR analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides precise molecular weight information of the ADC, allowing for accurate DAR determination.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Poor quality or degradation of reagents: The this compound linker can be unstable in solution and should be freshly prepared. The alkyne-modified antibody may have degraded. | Verify the quality and concentration of all reagents. Use freshly prepared drug-linker solutions. Ensure proper storage of the antibody at -20°C or -80°C. |
| Inactive catalyst (CuAAC): The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. | Degas all buffers and reaction mixtures. Use a stabilizing ligand such as THPTA. Prepare the sodium ascorbate reducing agent solution fresh. | |
| Interfering substances in the antibody buffer: Buffers containing amines (e.g., Tris) or other nucleophiles can interfere with the conjugation reaction. | Perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) before conjugation. | |
| Inconsistent DAR between Batches | Variability in reactant stoichiometry: Inaccurate measurement of antibody or drug-linker concentrations can lead to inconsistent molar ratios. | Accurately determine the concentrations of the antibody and drug-linker stock solutions before each experiment. |
| Inconsistent reaction time or temperature: Minor variations in incubation time or temperature can affect the extent of conjugation. | Strictly control the reaction time and temperature for all conjugation reactions. | |
| ADC Aggregation | Hydrophobicity of the MMAF payload: MMAF is hydrophobic, and a high DAR can lead to ADC aggregation. | Optimize the DAR to be within the 2-4 range. Consider using a stabilizing buffer for the final ADC formulation. |
| Freeze-thaw cycles: Repeated freezing and thawing of the ADC solution can promote aggregation. | Aliquot the purified ADC into single-use vials before freezing. | |
| High Polydispersity (Heterogeneous DAR) | Stochastic nature of conjugation: If the alkyne groups are introduced randomly onto the antibody (e.g., via lysine modification), a heterogeneous mixture of ADCs with different DARs will be produced. | For more homogeneous ADCs, consider site-specific antibody modification techniques to introduce the alkyne handle at defined positions. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the CuAAC and SPAAC conjugation reactions.
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Value | Notes |
| Antibody-Alkyne Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Drug-Linker : Antibody) | 4:1 to 10:1 | The excess of drug-linker drives the reaction to completion. |
| Molar Ratio (CuSO4 : THPTA) | 1:2 to 1:5 | THPTA is a ligand that stabilizes the Cu(I) catalyst. |
| Molar Equivalents of CuSO4/THPTA (relative to azide) | ~25 | This ensures a sufficient amount of catalyst for the reaction. |
| Molar Equivalents of Sodium Ascorbate (relative to azide) | ~40 | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction can be performed at a mild temperature. |
| Reaction Time | 30-60 minutes | The reaction is typically fast and can be completed within an hour. |
| pH | ~7.0-7.4 | A neutral pH is generally optimal for CuAAC with biomolecules. |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Value | Notes |
| Antibody-DBCO Concentration | 5-10 mg/mL | A higher antibody concentration is recommended for SPAAC. |
| Molar Ratio (Drug-Linker : Antibody) | 5:1 to 10:1 | A molar excess of the drug-linker is used to achieve the desired DAR. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature or refrigerated. |
| Reaction Time | 2-24 hours | SPAAC is generally slower than CuAAC and may require longer incubation times. |
| pH | 7.4 | PBS is a commonly used buffer for SPAAC reactions. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating this compound to an alkyne-modified antibody.
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified antibody in PBS (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the complex.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified antibody solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 8-fold).
-
Add the premixed CuSO4/THPTA catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove excess drug-linker and reaction components.
-
-
Characterization:
-
Analyze the purified ADC by HIC-HPLC or LC-MS to determine the DAR and assess purity and aggregation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a DBCO-modified antibody.
-
Preparation of Reagents:
-
Prepare a stock solution of the DBCO-modified antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the DBCO-modified antibody solution.
-
Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5- to 10-fold).
-
Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Remove the excess unconjugated drug-linker by purification with a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the DAR and purity of the final ADC product using HIC-HPLC or LC-MS.
-
Visualizations
Caption: A generalized experimental workflow for the this compound conjugation.
Technical Support Center: Premature Linker Cleavage in Plasma
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with premature linker cleavage of antibody-drug conjugates (ADCs) and other targeted therapies in plasma. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, making linker stability a critical determinant of a therapeutic's success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in plasma?
A1: Premature linker cleavage in plasma is a significant challenge that can lead to off-target toxicity and reduced therapeutic efficacy. The primary causes include:
-
Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that can recognize and cleave certain linker chemistries. For instance, the commonly used valine-citrulline (Val-Cit) linker can be prematurely cleaved by carboxylesterase 1c (Ces1c) in mouse plasma, which is a critical consideration for preclinical studies. Human neutrophil elastase has also been implicated in the premature hydrolysis of Val-Cit linkers.
-
Chemical Instability: The physiological environment of plasma (pH ~7.4) can lead to the hydrolysis of certain linkers. For example, acid-labile linkers like hydrazones, designed to cleave in the acidic environment of lysosomes, may exhibit some instability and undergo hydrolysis in plasma.
-
Redox Environment: Disulfide linkers are designed to be cleaved in the reducing intracellular environment where glutathione (GSH) concentrations are high. However, the presence of reducing agents in plasma, albeit at lower concentrations, can lead to some degree of premature cleavage.
-
Linker Chemistry and Conjugation Site: The specific chemical structure of the linker and the site of its conjugation to the antibody can influence its stability. Solvent-accessible conjugation sites may lead to higher rates of payload loss.
Q2: How can I detect and quantify premature linker cleavage?
A2: Several analytical methods can be employed to detect and quantify premature linker cleavage:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the intact ADC, free payload, and any metabolites in plasma samples. It provides detailed information about the specific cleavage products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the integrity of the ADC and quantify the amount of free drug released over time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A conjugated antibody ELISA can be used to specifically quantify the amount of intact ADC remaining in a sample.
Q3: What is the "bystander effect" and how is it related to linker stability?
A3: The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. The stability of the linker is crucial in controlling this effect. Premature cleavage of the linker in the bloodstream can lead to an indiscriminate bystander effect, causing damage to healthy tissues. Conversely, a linker that is too stable and only releases the payload upon complete degradation of the antibody within the target cell (as with non-cleavable linkers) will have a limited bystander effect.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you might encounter during your experiments.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
Possible Causes:
-
Inherent Linker Instability: The chosen linker chemistry may be susceptible to the enzymatic or chemical environment of the plasma being used.
-
Assay Artifacts: Experimental conditions such as pH or temperature deviations, or improper sample handling, may be causing artificial degradation.
-
Species-Specific Enzymatic Activity: The plasma used (e.g., mouse plasma) may contain specific enzymes (like Ces1c) that are known to cleave your linker type.
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure that the incubation is performed at physiological pH (7.4) and temperature (37°C).
-
Include Control Groups: Run parallel experiments with the ADC in a buffer solution (e.g., PBS) to differentiate between plasma-mediated and inherent instability.
-
Evaluate Different Plasma Sources: If conducting preclinical studies, assess stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify species-specific effects.
-
Consider Linker Modification: If instability is confirmed, consider linker optimization strategies such as introducing steric hindrance or using more stable chemical bonds. For Val-Cit linkers in mouse models, using a modified linker like glutamic acid-valine-citrulline (Glu-Val-Cit) can enhance resistance to Ces1c cleavage.
Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Causes:
-
Premature Payload Release: The ADC may be losing its cytotoxic payload in circulation before reaching the tumor site, leading to a reduced therapeutic window.
-
Rapid Clearance of the ADC: The ADC itself might be cleared from circulation too quickly.
-
ADC Resistance Mechanisms: The tumor cells may have developed resistance mechanisms, such as downregulation of the target antigen.
Troubleshooting Steps:
-
Conduct Pharmacokinetic (PK) Studies: Perform in vivo PK studies to measure the concentrations of total antibody, intact ADC, and free payload over time. A rapid decrease in the intact ADC concentration relative to the total antibody concentration is indicative of linker instability.
-
Analyze ADC Stability in Whole Blood: In vitro whole blood stability assays may provide a better correlation with in vivo stability compared to plasma assays.
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Re-evaluate Linker Strategy: Based on the PK data, you may need to select a more stable linker. Non-cleavable linkers generally offer higher plasma stability.
-
Investigate Tumor Microenvironment: Assess the expression of the target antigen in the tumor tissue to rule out resistance.
Decision Tree for Troubleshooting Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
Data Presentation
Comparative Plasma Stability of Different Linker Types
The stability of an ADC linker is often described by its half-life (t₁/₂) in plasma. The following table summarizes reported plasma stability data for various linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Cleavage Mechanism | Reported Plasma Half-Life (t₁/₂) | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Variable; can be < 2 days in plasma | Stability is influenced by the specific chemical structure and pH. Can show premature release at physiological pH. |
| Disulfide | Reduction | Generally stable in plasma, but can be prematurely cleaved. | Stability can be enhanced by introducing steric hindrance around the disulfide bond. |
| Peptide (Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally stable in human plasma, but susceptible to cleavage by Ces1c in mouse plasma. | Linker modifications (e.g., Glu-Val-Cit) can improve stability in mouse plasma. |
| β-glucuronide | Enzymatic (β-glucuronidase) | Generally stable in plasma. | Relies on the presence of β-glucuronidase, which is often overexpressed in tumors. |
| Non-cleavable | Antibody degradation | High plasma stability. | Payload is released upon complete degradation of the antibody, limiting the bystander effect. |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or released payload.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA)
Methodology:
-
Sample Preparation: Dilute the test ADC and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel set of samples in PBS as a control for inherent stability.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Sample Analysis:
-
Quantification of Intact ADC (LC-MS or ELISA): Thaw the samples and analyze using a validated LC-MS method to determine the average drug-to-antibody ratio (DAR) or by ELISA to quantify the concentration of conjugated antibody. A decrease in DAR or conjugated antibody concentration over time indicates linker cleavage.
-
Quantification of Free Payload (LC-MS): Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload. Analyze the extracted samples by LC-MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload against time. Calculate the half-life (t₁/₂) of the ADC in plasma.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for in vitro plasma stability assessment.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.
Materials:
-
Test ADC
-
Animal model (e.g., mice, rats)
-
Equipment for intravenous administration and blood collection
-
Analytical system (e.g., LC-MS, ELISA)
Methodology:
-
Administration: Administer the ADC to the animal models via intravenous injection at a specified
Technical Support Center: Strategies to Reduce Off-target Toxicity of MMAF Payloads in Antibody-Drug Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of off-target toxicity of Monomethyl Auristatin F (MMAF) payloads in Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does its mechanism of action contribute to potential off-target toxicity?
Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent, a derivative of dolastatin 10. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. While highly effective against cancer cells, this potent mechanism can also harm healthy, rapidly dividing cells if the ADC is not sufficiently specific, leading to off-target toxicity.
Q2: What are the primary mechanisms of off-target toxicity for MMAF-based ADCs?
Off-target toxicity with MMAF-based ADCs is multifactorial and can be broadly categorized as:
-
On-target, off-tumor toxicity: The ADC binds to its target antigen, which is also expressed on healthy tissues, leading to the destruction of normal cells.
-
Off-target, payload-driven toxicity: This occurs independently of the ADC binding to its intended antigen. Key drivers include:
-
Premature Payload Release: The linker connecting MMAF to the antibody is unstable in circulation and cleaves before reaching the tumor, releasing the cytotoxic payload systemically.
-
Target-Independent ADC Uptake: The ADC is taken up by healthy cells through mechanisms other than binding to its specific antigen. This can be mediated by Fc receptors (FcγRs) on immune cells or mannose receptors on liver sinusoidal endothelial cells and macrophages.
-
Q3: How does MMAF fundamentally differ from MMAE in its toxicity profile?
MMAF and its counterpart, Monomethyl Auristatin E (MMAE), have a crucial structural difference that impacts their toxicity profiles. MMAF has a charged C-terminal phenylalanine residue, whereas MMAE's is uncharged. This makes MMAF less permeable to cell membranes.
-
Bystander Effect: MMAE, being cell-permeable, can diffuse out of the target cancer cell and kill adjacent, antigen-negative cells, a phenomenon known as the bystander effect. While potentially beneficial for heterogeneous tumors, this can increase off-target toxicity. MMAF, due to its low permeability, has a significantly reduced bystander effect, which can lead to lower toxicity in surrounding healthy tissues.
-
Systemic Toxicity: The lower cell permeability of MMAF can reduce toxicity if the payload is prematurely released into the bloodstream, as it is less likely to enter healthy cells.
Q4: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of an MMAF-ADC?
The Drug-to-Antibody Ratio (DAR) is the average number of MMAF molecules conjugated to a single antibody. A higher DAR increases the potency of the ADC but often leads to increased off-target toxicity. High DAR values can increase the hydrophobicity of the ADC, leading to faster clearance from circulation, aggregation, and greater non-specific uptake by healthy tissues like the liver. Optimizing the DAR is a critical step to balance efficacy and safety. A meta-analysis of clinical trials has shown that a higher DAR is significantly associated with a higher probability of grade ≥ 3 toxicity.
Q5: What is the role of the linker in MMAF-ADC toxicity?
The linker is a critical component that dictates the stability and release mechanism of the MMAF payload. Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in circulation and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell (e.g., enzymes like cathepsins). While effective, they can be susceptible to premature cleavage in the plasma, leading to off-target toxicity.
-
Non-cleavable Linkers: These linkers provide a more stable connection, and the payload is typically released only after the entire antibody is degraded within the lysosome of the target cell. This enhanced stability generally leads to reduced off-target toxicity and a better safety profile. A meta-analysis has shown that non-cleavable linkers are independently associated with lower toxicity for any adverse event of grade ≥ 3.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of MMAF-based ADCs.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| **High *in vivo |
Technical Support Center: Enhancing the In Vivo Stability of N3-Peg3-VC-pab-MMAF ADCs in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-Peg3-VC-pab-MMAF Antibody-Drug Conjugates (ADCs) in mouse models. The focus is on addressing common challenges related to ADC stability and helping to ensure reliable and translatable preclinical data.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and lower-than-expected efficacy of our this compound ADC in our mouse xenograft model. What could be the primary cause?
A1: A primary suspect for the rapid clearance and reduced efficacy of ADCs containing a valine-citrulline (VC) linker in mouse models is premature cleavage of the linker in mouse plasma. Mouse plasma contains a carboxylesterase, Ces1c, which can recognize and cleave the VC dipeptide motif. This leads to the premature release of the cytotoxic payload (MMAF) into systemic circulation before the ADC can reach the tumor site, resulting in decreased therapeutic efficacy and potentially increased off-target toxicity.
Q2: How does the N3-Peg3 component of the linker influence the ADC's stability and performance?
A2: The N3-PEG3 component, an azide-functionalized polyethylene glycol (PEG) linker, serves several purposes in ADC design. The azide (N3) group is used for "click chemistry" conjugation, enabling precise and stable attachment of the linker-payload to the antibody. The PEG3 moiety is a short PEG chain that can:
-
Enhance Solubility: The hydrophilic nature of PEG can improve the overall solubility and reduce aggregation of the ADC, which is particularly beneficial when working with hydrophobic payloads like MMAF.
-
Improve Pharmacokinetics: PEGylation can sometimes influence the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.
-
Provide Spatial Separation: The PEG spacer can create distance between the antibody and the payload, which may be necessary for efficient enzymatic cleavage of the VC linker by lysosomal proteases like Cathepsin B within the target tumor cell.
While the PEG component itself is generally stable, the primary instability issue in mouse models for this specific ADC construct remains the VC linker.
Q3: Our this compound ADC is showing significant toxicity in mice, such as weight loss and hematological abnormalities, at doses where we don't see strong anti-tumor activity. What are the potential mechanisms for this off-target toxicity?
A3: The observed toxicity is likely a consequence of premature payload release in the bloodstream due to the instability of the VC linker in mouse plasma. This leads to systemic exposure to the potent cytotoxin MMAF, causing off-target toxicities. MMAF is known to cause toxicities such as thrombocytopenia and ocular toxicities.
Other potential, though likely less significant, contributors to off-target toxicity could include:
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On-target, off-tumor toxicity: The target antigen for your antibody may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.
-
Target-independent uptake: The ADC could be taken up by healthy cells through mechanisms other than binding to its specific antigen, such as through Fc receptors on immune cells.
Q4: What is the "bystander effect" and is it relevant for an MMAF-based ADC?
A4: The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill adjacent, neighboring cancer cells that may not express the target antigen. This can be advantageous in treating heterogeneous tumors.
However, MMAF has a charged C-terminal phenylalanine residue, which makes it less membrane-permeable compared to its uncharged counterpart, MMAE. This property leads to a diminished bystander effect for MMAF-based ADCs. Therefore, if your tumor model has heterogeneous antigen expression, an MMAF-based ADC might be less effective than one with a more membrane-permeable payload.
Troubleshooting Guides
Problem 1: Poor ADC Stability and Efficacy in Mouse Models
Symptoms:
-
Rapid clearance of the ADC from circulation.
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Low tumor accumulation of the ADC.
-
Suboptimal anti-tumor efficacy, even at high doses.
-
High levels of free MMAF detected in plasma shortly after administration.
Troubleshooting Steps:
-
Assess In Vitro Plasma Stability:
-
Incubate the this compound ADC in mouse plasma and human plasma at 37°C.
-
At various time points, measure the amount of intact ADC and released payload using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
A significantly faster degradation rate in mouse plasma compared to human plasma strongly suggests Ces1c-mediated cleavage of the VC linker.
-
-
Consider Linker Modification:
-
Recent research has shown that modifying the VC linker can enhance its stability in mouse plasma. One successful approach is the development of glutamic acid–valine–citrulline (EVCit) linkers, which are resistant to cleavage by mouse Ces1c but remain sensitive to lysosomal cathepsins.
-
Explore alternative cleavable linkers that are known to be more stable in mouse circulation, or consider a non-cleavable linker if the ADC chemistry allows.
-
-
Evaluate Alternative Preclinical Models:
-
If modifying the linker is not feasible, consider using a different rodent species, such as rat, where the VC linker is reportedly more stable.
-
Non-human primate models are often a better predictor of ADC stability and toxicity in humans, although they are more resource-intensive.
-
Problem 2: High Off-Target Toxicity in Mouse Models
Symptoms:
-
Significant body weight loss in treated mice.
-
Hematological toxicities (e.g., thrombocytopenia, neutropenia).
-
Organ-specific toxicities (e.g., liver, ocular).
-
Mortality at doses intended to be therapeutic.
Troubleshooting Steps:
-
Confirm Premature Payload Release:
-
Perform pharmacokinetic (PK) analysis in mice to measure the concentrations of intact ADC, total antibody, and free MMAF over time. High levels of free MMAF correlating with the onset of toxicity are indicative of linker instability.
-
-
Optimize ADC Dosing and Schedule:
-
Investigate fractionated dosing schedules, where smaller, more frequent doses are administered instead of a single high dose. This can help maintain therapeutic concentrations at the tumor while minimizing peak systemic exposure to the free payload.
-
-
Reduce Target-Independent Uptake:
-
If toxicity is observed in tissues with high immune cell populations (e.g., liver, spleen) in the absence of target antigen expression, consider engineering the antibody's Fc domain. Introducing "Fc-silent" mutations can reduce binding to Fcγ receptors and minimize target-independent ADC uptake.
-
-
Co-administration of a "Payload-Binding Selectivity Enhancer" (PBSE):
-
This is an emerging strategy where an antibody fragment that binds to the free payload is co-administered with the ADC. The PBSE can "mop up" prematurely released payload in the circulation, reducing its systemic toxicity without negatively impacting the anti-tumor efficacy of the intact ADC.
-
Quantitative Data Summary
Table 1: Comparative In Vitro Stability of VC-Linker Based ADCs
| Species | Plasma Stability | Key Enzyme Responsible for Instability | Reference |
|---|---|---|---|
| Mouse | Unstable | Carboxylesterase (Ces1c) | |
| Rat | More Stable than Mouse | Lower Ces1c activity | |
| Cynomolgus Monkey | Stable | - |
| Human | Stable | - | |
Table 2: Common Toxicities Associated with MMAF Payloads
| Toxicity Type | Observation | Potential Mechanism | Reference |
|---|---|---|---|
| Hematological | Thrombocytopenia | Inhibition of megakaryocyte differentiation |
| Ocular | Corneal abnormalities, blurred vision | Accumulation of the drug within ocular cells | |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in mouse and human plasma.
Materials:
-
This compound ADC
-
Freshly collected mouse plasma (with anticoagulant, e.g., heparin)
-
Freshly collected human plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC with HIC column, LC-MS)
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma, human plasma, and PBS (as a control).
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each sample.
-
Immediately stop the reaction by placing the aliquots on ice or by adding a quenching solution if necessary.
-
Analyze the samples by HIC-HPLC to determine the percentage of intact ADC remaining. The appearance of species with lower drug-to-antibody ratios (DAR) or unconjugated antibody indicates payload release.
-
Alternatively, use LC-MS to quantify the concentration of free MMAF in the plasma samples.
Protocol 2: Mouse Xenograft Efficacy and Tolerability Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the this compound ADC in a tumor-bearing mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Tumor cells expressing the target antigen
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Methodology:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ADC at different dose levels).
-
Administer the ADC intravenously according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any clinical signs of toxicity.
-
At the end of the study, collect blood for hematology and serum chemistry analysis, and harvest tumors and major organs for histopathological examination.
Visualizations
Caption: Mechanism of action of a VC-cleavable ADC.
Technical Support Center: Addressing Carboxylesterase Susceptibility of Val-Cit Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the carboxylesterase susceptibility of valine-citrulline (VC) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of Val-Cit (VC) linkers in preclinical studies?
A1: The premature cleavage of VC linkers, particularly in mouse models, is primarily caused by the murine carboxylesterase 1c (Ces1c). This enzyme is highly expressed in the plasma of mice and rats, leading to the hydrolysis of the amide bond within the VC-p-aminobenzylcarbamate (PABC) linker. This instability is a significant challenge as it results in the premature release of the cytotoxic payload before the ADC reaches the target tumor cells. In contrast, VC linkers are generally stable in human and non-human primate plasma, which have lower levels of the corresponding carboxylesterase activity.
Q2: Why is VC linker instability in mouse plasma a significant concern for ADC development?
A2: The instability of VC linkers in mouse plasma poses a significant challenge for preclinical ADC development for several reasons:
-
Inaccurate Efficacy Assessment: Premature payload release reduces the amount of active ADC that reaches the tumor, potentially leading to an underestimation of the therapeutic efficacy of the ADC candidate in mouse xenograft models.
-
Increased Off-Target Toxicity: The systemic release of the potent cytotoxic payload can lead to off-target toxicity, narrowing the therapeutic window of the ADC.
-
Poor Translation to Clinical Studies: The discrepancy in linker stability between mice and humans can make it difficult to predict the pharmacokinetic (PK) profile and potential toxicities of an ADC in clinical trials based on preclinical mouse data.
Q3: What are the primary strategies to overcome VC linker susceptibility to carboxylesterases?
A3: Several strategies have been developed to enhance the stability of cleavable linkers in mouse plasma:
-
Linker Modification: Introducing hydrophilic modifications to the linker can significantly increase its resistance to Ces1c. The most well-documented example is the development of the glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker. The addition of the charged glutamic acid residue hinders the interaction with the carboxylesterase active site without significantly affecting the intracellular cleavage by cathepsin B within the tumor cell.
-
"Exolinker" Approach: This strategy repositions the cleavable peptide linker to the "exo" position of the PABC moiety, which, in combination with hydrophilic amino acids like glutamic acid, has been shown to reduce premature payload release and improve ADC stability.
-
Use of Ces1c Knockout Mice: For preclinical studies, utilizing Ces1c knockout mice can provide a more accurate assessment of ADC stability and efficacy, as these models more closely mimic the human pharmacokinetic profile.
Q4: How does the conjugation site on the antibody affect VC linker stability?
A4: The specific site of drug conjugation on the antibody can influence the susceptibility of the VC linker to enzymatic cleavage. Some conjugation sites may offer more steric hindrance, partially protecting the linker from carboxylesterase activity. However, linker chemistry modifications, such as the use of an EVC linker, generally have a more substantial and reliable impact on improving stability across different conjugation sites.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving VC linkers and provides actionable steps for resolution.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid decrease in Drug-to-Antibody Ratio (DAR) in mouse plasma stability assay. | Premature cleavage of the VC linker by murine carboxylesterase 1c (Ces1c). | 1. Confirm Enzyme Activity: Include an esterase inhibitor (e.g., BNPP) in a control sample to verify that the cleavage is esterase-mediated. 2. Modify Linker Chemistry: Synthesize and test an ADC with a more stable linker, such as a Glu-Val-Cit (EVC) linker. 3. Change Preclinical Model: If possible, conduct studies in Ces1c knockout mice to obtain more clinically relevant data. |
| High off-target toxicity observed in mouse efficacy studies. | Systemic release of the cytotoxic payload due to premature linker cleavage. | 1. Perform a Pharmacokinetic (PK) Study: Analyze both total antibody and intact ADC levels in plasma over time to confirm linker instability in vivo. 2. Switch to a More Stable Linker: Redesign the ADC with a linker demonstrated to have higher stability in mouse plasma, such as the EVC linker. |
| Discrepancy between in vitro potency and in vivo efficacy. | The ADC is potent in cell-based assays but shows poor efficacy in mouse models, likely due to in vivo instability. | 1. Evaluate In Vivo Stability: Conduct an in vivo stability study as described above. 2. Re-evaluate Linker Strategy: Consider that the in vivo environment presents challenges not captured by in vitro assays. Prioritize linker technologies with proven in vivo stability in rodent models. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability of different linkers in the presence of carboxylesterases.
Table 1: In Vitro Stability of Different Linker-Payloads in Mouse Plasma
| Linker Chemistry | Conjugation Site | % Intact ADC Remaining (after 4.5 days) | Reference |
| Linker 5-VC-PABC-Aur0101 | Site A | ~20% | |
| Linker 7-VC-PABC-Aur0101 | Site A | ~60% | |
| Linker 5-VC-PABC-Aur0101 | Site F | ~60% | |
| Linker 7-VC-PABC-Aur0101 | Site F | ~90% |
Table 2: Half-lives of Different Peptide Probes in Mouse Plasma
| Peptide Probe | Half-life (t1/2) in hours | Reference |
| Glu-Val-Cit (EVCit) | 19.1 | |
| Asp-Val-Cit (DVCit) | 14.0 |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To assess the stability of an ADC with a VC linker in mouse plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC with VC linker
-
Control ADC with a known stable linker (optional)
-
Freshly collected, pooled mouse plasma (e.g., from BALB/c mice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture resin (e.g., Protein A or Protein G)
-
LC-MS system for intact mass analysis
Methodology:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 100 µg/mL in mouse plasma.
-
Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
-
Incubation:
-
Incubate both the plasma and PBS samples at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 2, 6, 24, 48, 72, and 96 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the enzymatic reaction.
-
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using an immunoaffinity capture method according to the manufacturer's protocol.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.
-
A decrease in the average DAR over time in the plasma samples compared to the PBS control indicates linker cleavage.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To evaluate the in vivo stability and clearance of an ADC with a VC linker.
Materials:
-
ADC with VC linker
-
SCID mice (or other appropriate strain)
-
Dosing and blood collection equipment
-
ELISA plates and reagents for total antibody and conjugated ADC quantification
Methodology:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice (n=3-5 per group). A typical dose might be 3-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr).
-
Process the blood to collect serum or plasma and store at -80°C.
-
-
Quantification of Total Antibody and Intact ADC:
-
Total Antibody ELISA: Use an ELISA that captures the antibody regardless of whether the payload is attached to quantify the concentration of total antibody over time.
-
Intact ADC ELISA: Use an ELISA that specifically detects the conjugated payload to quantify the concentration of the intact, payload-bearing ADC over time.
-
-
Data Analysis:
-
Plot the concentration of total antibody and intact ADC versus time.
-
A faster clearance rate for the intact ADC compared to the total antibody is indicative of premature payload release in vivo.
-
Visualizations
Technical Support Center: Impact of PEG Linker Length on ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of Polyethylene Glycol (PEG) linker length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How does increasing PEG linker length generally affect the pharmacokinetic profile of an ADC?
Increasing the length of the PEG linker in an ADC generally leads to an improved pharmacokinetic profile.[1][2] Longer PEG chains increase the hydrophilicity and hydrodynamic radius of the ADC.[3][4] This "shielding" effect reduces non-specific interactions with other proteins and clearance mechanisms in the body.[3] Consequently, ADCs with longer PEG linkers tend to exhibit:
-
Decreased systemic clearance: The rate at which the ADC is removed from circulation is reduced.
-
Increased plasma exposure (Area Under the Curve - AUC): The overall amount of ADC in the bloodstream over time is higher.
-
Prolonged plasma half-life (t½): The ADC remains in circulation for a longer period.
This extended circulation can lead to greater accumulation of the ADC in tumor tissues, potentially enhancing its anti-tumor efficacy. However, there can be a trade-off, as very long PEG chains may sometimes lead to reduced in vitro cytotoxicity.
Q2: What is the optimal PEG linker length for an ADC?
There is no single "optimal" PEG linker length that applies to all ADCs. The ideal length is a balance between improving pharmacokinetics and maintaining potent anti-cancer activity. The optimal length is often context-dependent and influenced by:
-
The hydrophobicity of the payload: Highly hydrophobic payloads often benefit from longer PEG chains to mitigate aggregation and improve solubility.
-
The specific antibody and target antigen: The characteristics of the antibody and the density of the target antigen on tumor cells can influence how linker length affects ADC performance.
-
The drug-to-antibody ratio (DAR): Higher DAR ADCs, which are more prone to aggregation, may require longer PEG linkers to maintain stability.
Studies have shown that a threshold effect can be observed, for instance around PEG8, where further increases in PEG length have a diminished impact on improving clearance rates. Therefore, empirical testing of a range of PEG linker lengths is crucial for the development of a new ADC.
Q3: Can the architecture of the PEG linker (linear vs. branched) influence ADC pharmacokinetics?
Yes, the architecture of the PEG linker can significantly impact the pharmacokinetic properties of an ADC, particularly at a high drug-to-antibody ratio (DAR). For example, a branched PEG linker with two shorter PEG chains can exhibit slower clearance and a higher area under the curve (AUC) compared to a linear PEG linker of a similar total molecular weight. This suggests that the spatial arrangement of the PEG chains can influence how the ADC interacts with its environment.
Troubleshooting Guide
Problem: My ADC with a hydrophobic payload is showing high levels of aggregation.
Cause: Hydrophobic drug payloads can lead to the formation of hydrophobic patches on the surface of the antibody, promoting intermolecular interactions and aggregation. This is a common issue, especially with higher DAR conjugates.
Solution:
-
Incorporate a Hydrophilic PEG Linker: The inclusion of a PEG linker is a primary strategy to counteract payload-induced hydrophobicity. The hydrophilic nature of PEG can "shield" the hydrophobic payload, reducing the propensity for aggregation.
-
Optimize PEG Linker Length: Longer PEG chains generally provide a greater solubilizing effect. Experiment with increasing the PEG linker length (e.g., from PEG4 to PEG8 or PEG12) to see if aggregation is reduced.
-
Control Conjugation Conditions: Aggregation can also be influenced by manufacturing conditions. To minimize aggregation, consider:
-
Optimizing buffer conditions (pH, salt concentration).
-
Avoiding solvents known to promote aggregation.
-
Immobilizing the antibody on a solid support during conjugation to physically separate the antibody molecules.
-
-
Modify the Payload: If aggregation persists, modifying the payload to increase its hydrophilicity could be considered, though this may impact its potency.
Problem: I am observing a high degree of heterogeneity in my ADC preparation, particularly in the drug-to-antibody ratio (DAR).
Cause: The conjugation process, especially with traditional methods targeting lysine or cysteine residues, can result in a mixture of ADC species with varying numbers of payloads attached (DAR 0, 2, 4, 6, 8, etc.). The length of the PEG linker can also influence the DAR distribution. For instance, a very long PEG chain might create steric hindrance, potentially leading to a lower average DAR.
Solution:
-
Use Monodisperse PEG Linkers: Employing monodisperse PEG linkers, which have a single, defined molecular weight, is crucial for producing more homogeneous ADCs. Polydisperse PEG mixtures will contribute to the heterogeneity of the final product.
-
Site-Specific Conjugation: To achieve a uniform DAR, consider using site-specific conjugation technologies. These methods allow for the attachment of the linker-payload to a specific, predetermined site on the antibody, resulting in a homogeneous ADC population.
-
Optimize Conjugation Chemistry: Carefully control the molar ratio of the linker-payload to the antibody during the conjugation reaction. Titrating this ratio can help to achieve the desired average DAR.
-
Analytical Characterization: Utilize analytical techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) to accurately determine the DAR distribution and assess the homogeneity of your ADC preparation.
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: Impact of PEG Linker Length on Half-Life and Cytotoxicity of an Affibody-Based Drug Conjugate
| Linker | Half-Life Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity Reduction (fold increase vs. no PEG) |
| No PEG | 1.0 | 1.0 |
| 4 kDa PEG | 2.5 | 4.5 |
| 10 kDa PEG | 11.2 | 22.0 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of ADCs with varying PEG linker lengths in a murine model.
1. Animal Model and ADC Administration:
- Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for xenograft models).
- If using a tumor model, implant tumor cells subcutaneously and allow tumors to reach a specified size (e.g., 100-200 mm³).
- Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the mice via the tail vein.
2. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
4. Quantification of ADC in Plasma:
- Use a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA), to quantify the concentration of the total antibody or the conjugated ADC in the plasma samples.
5. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t½), and area under the curve (AUC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the in vitro potency of ADCs.
1. Cell Seeding:
- Seed target cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. ADC Treatment:
- Prepare serial dilutions of the ADCs with different PEG linker lengths.
- Treat the cells with the various ADC concentrations for a period relevant to the payload's mechanism of action (typically 72-96 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells.
- Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Protocol 3: ADC Plasma Stability Assay
This protocol is for assessing the stability of an ADC in plasma, which is crucial for understanding premature drug release.
1. Incubation:
- Incubate the ADC at a specific concentration in plasma (e.g., human or mouse) at 37°C.
2. Time-Point Sampling:
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
3. Sample Preparation:
- Process the plasma samples to precipitate proteins and extract the ADC and any released payload. This can be done using organic solvent precipitation or immunoaffinity capture.
4. Analysis:
- Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and free payload over time.
5. Data Analysis:
- Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Visualizations
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: Logical relationships of PEG linker length's impact on ADC properties.
References
Validation & Comparative
A Comparative Guide to MMAF and MMAE Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of oncology, the selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent tubulin inhibitors. This guide presents an objective, data-driven comparison of MMAE and MMAF, summarizing their performance and providing supporting experimental data to inform payload selection.
MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] They exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1] The fundamental structural difference between them lies at the C-terminus: MMAE is a neutral molecule, whereas MMAF has a charged phenylalanine residue.[1][2] This subtle chemical distinction results in significant differences in their biological activities, affecting cell permeability, the bystander effect, and the overall therapeutic window.[1]
Mechanism of Action
Both MMAE and MMAF, as part of an ADC, follow a similar intracellular pathway. The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis. Inside the cell, the linker connecting the antibody to the payload is cleaved within the lysosome, releasing the active drug. The released MMAE or MMAF then binds to tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately, apoptosis.
Performance Comparison
The following tables summarize the key performance differences between MMAE and MMAF based on published experimental data.
Table 1: Physicochemical and Biological Properties
| Property | MMAE | MMAF | Reference |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | |
| Cell Membrane Permeability | High | Low | |
| In Vitro Bystander Killing | Potent | Decreased/Absent | |
| In Vivo Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models | Moderate tumor growth delay, no complete remissions |
Table 2: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological function. Note: Direct head-to-head IC50 values for the same antibody conjugated to both MMAE and MMAF are limited in the public domain. The data presented for Trastuzumab and Pertuzumab with MMAF show high potency, and the free drug data clearly illustrates the inherently lower cytotoxicity of MMAF.
| Compound/ADC | Cell Line | Target | IC50 (nmol/L) | Reference |
| Free MMAE | NCI N87 | - | 0.7 | |
| Free MMAF | NCI N87 | - | 88.3 | |
| Free MMAE | OE19 | - | 1.5 | |
| Free MMAF | OE19 | - | 386.3 | |
| T-MMAF | NCI N87 | HER2 | 0.09 | |
| P-MMAF | NCI N87 | HER2 | 0.07 | |
| T-MMAF | OE19 | HER2 | 0.18 | |
| P-MMAF | OE19 | HER2 | 0.16 |
Table 3: In Vivo Efficacy
This table presents data from preclinical in vivo studies, typically in xenograft mouse models.
| ADC | Tumor Model | Target Antigen | Outcome with MMAE ADC | Outcome with MMAF ADC | Reference |
| cAC10-vc | Admixed CD30+ and CD30- tumors (Karpas 299 / Karpas-35R) | CD30 | Complete tumor remission | Moderate tumor growth delay, no complete remissions |
Table 4: Therapeutic Window
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects.
| Attribute | MMAE ADCs | MMAF ADCs | Reference |
| Systemic Toxicity | Higher potential for off-target toxicity due to membrane permeability | Lower systemic toxicity due to reduced membrane permeability and lower tendency to aggregate | |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs | Generally higher, allowing for potentially higher dosing | |
| Observed Toxicities | Peripheral neuropathy, neutropenia | Thrombocytopenia, ocular toxicities |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media. Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and add 50 µL to the respective wells.
-
Incubation: Incubate the plate at 37°C for 48-144 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.
-
Formazan Solubilization: Add 100 µL of a 10% SDS-HCl solution and incubate at 37°C overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.
References
Stability of N3-Peg3-VC-pab-MMAF in Human vs. Mouse Serum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of antibody-drug conjugates (ADCs) in circulation is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. This guide provides a comparative analysis of the stability of ADCs containing the N3-Peg3-VC-pab-MMAF linker-drug system in human versus mouse serum. While specific data for this exact construct is not publicly available, extensive research on ADCs utilizing the closely related valine-citrulline (VC) PAB-MMAF linker provides a strong basis for understanding its behavior. The primary difference in stability arises from the susceptibility of the VC linker to enzymatic cleavage, a phenomenon that varies significantly between species.
Executive Summary
ADCs featuring a valine-citrulline (VC) linker, such as this compound, exhibit markedly different stability profiles in human and mouse serum. In human serum, the VC linker is generally stable, leading to minimal premature drug release. Conversely, in mouse serum, the linker is susceptible to cleavage by carboxylesterase 1c (Ces1c), resulting in significant and rapid release of the cytotoxic payload.[1] This disparity is a crucial consideration for the preclinical evaluation of such ADCs, as data from mouse models may not accurately predict pharmacokinetic and safety profiles in humans.
Comparative Stability Data
The following table summarizes representative data for the stability of vc-MMAE ADCs in human and mouse plasma over a 6-day incubation period. It is important to note that the presence of the N3-Peg3 moiety may have a minor influence on these values, but the overarching trend of instability in mouse serum is expected to be consistent.
| Species | Metric | Time Point | Result | Reference |
| Human | MMAE Release | 6 days | < 1% | [2] |
| Mouse | MMAE Release | 6 days | > 20% | [2] |
| Rat | MMAE Release | 6 days | > 4% | [2] |
Mechanism of Differential Stability
The observed difference in stability is attributed to the enzymatic landscape of the serum in different species.
References
Safety Operating Guide
Safe Disposal of N3-Peg3-VC-pab-mmaf: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of the highly potent antibody-drug conjugate (ADC) payload, N3-Peg3-VC-pab-mmaf, is a critical component of laboratory safety and regulatory compliance. Due to the cytotoxic nature of its monomethyl auristatin F (MMAF) component, a potent tubulin inhibitor, stringent disposal procedures must be followed to mitigate risks to personnel and the environment. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
While a specific Safety Data Sheet (SDS) detailing the explicit disposal protocol for this compound is not publicly available, the general guidelines for the disposal of cytotoxic and hazardous waste provide a robust framework for its safe management. The primary method for the disposal of cytotoxic waste is high-temperature incineration.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle all materials contaminated with this compound with the utmost care in a designated and controlled area, such as a certified chemical fume hood or a biological safety cabinet.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent accidental exposure.
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling powders or creating aerosols. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste, from initial segregation to final collection.
Step 1: Waste Segregation Immediately segregate all waste contaminated with this compound at the point of generation. Do not mix cytotoxic waste with general laboratory trash or other chemical waste streams.
Step 2: Waste Categorization Properly categorize the waste to ensure it is placed in the correct containers:
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp objects that have come into contact with this compound.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, vials, and any other solid materials.
-
Liquid Waste: Unused solutions, cell culture media containing the compound, and any other liquid waste.
Step 3: Containerization Use designated, clearly labeled, and puncture-resistant containers for each waste category.
| Waste Type | Container Specification | Labeling |
| Sharps | Puncture-proof, leak-resistant sharps container with a secure lid. | "Cytotoxic Sharps Waste", "Hazardous Waste", and the biohazard symbol. |
| Solid | Leak-proof, rigid container with a secure lid. Often a yellow container with a purple lid. | "Cytotoxic Waste", "Hazardous Waste", and the biohazard symbol. |
| Liquid | Leak-proof, compatible container with a secure, tight-fitting lid. | "Cytotoxic Liquid Waste", "Hazardous Waste", and the biohazard symbol. List all chemical components. |
Step 4: Waste Accumulation and Storage
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Do not overfill containers.
Step 5: Final Disposal
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company.
-
The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration .
-
Ensure all required waste manifests and documentation are completed accurately.
III. Chemical Inactivation (for reference)
IV. Spill Management
In the
Safeguarding Your Research: Essential Safety and Handling Protocols for N3-Peg3-VC-pab-mmaf
For Immediate Implementation: This document provides critical operational and safety guidance for all laboratory personnel handling the antibody-drug conjugate (ADC) N3-Peg3-VC-pab-mmaf. Adherence to these protocols is mandatory to ensure personal safety, prevent environmental contamination, and maintain experimental integrity.
This compound is a complex molecule comprising a monoclonal antibody linked to the highly potent cytotoxic agent Monomethyl auristatin F (MMAF). Due to the cytotoxic nature of MMAF, this ADC must be handled with extreme caution.[1][2] The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the minimum required PPE for handling this compound. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1] | Prevents skin contact and absorption. The outer glove should be changed immediately upon any sign of contamination. |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes and aerosol exposure.[1][2] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the conjugate or when there is a risk of aerosolization. |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Handling and Storage
Engineered Controls: All manipulations involving this compound, especially those involving open containers or the potential for aerosol generation (e.g., weighing, reconstitution, vortexing), must be conducted within a certified chemical fume hood or a biological safety cabinet.
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area. Follow the manufacturer's specific recommendations for storage temperature and conditions to ensure stability.
Decontamination: All surfaces and equipment that come into contact with the ADC must be decontaminated. A recommended procedure involves wiping surfaces with a 10% bleach solution followed by a 70% ethanol rinse. Commercially available deactivating agents can also be used.
Spill Management
In the event of a spill, immediate and proper response is crucial to contain the hazard and prevent exposure.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, gowns, labware, and cleaning materials should be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container labeled as "Hazardous Chemical Waste" and "Cytotoxic". Do not dispose of liquid waste down the drain.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.
Final Disposal: All cytotoxic waste must be incinerated by a licensed hazardous waste disposal service.
Experimental Protocols
Due to the inherent instability of the valine-citrulline (VC) linker in some preclinical models, particularly in mouse plasma where it can be cleaved by carboxylesterase 1c, it is crucial to consider this during experimental design.
In Vitro Handling:
-
When preparing stock solutions from a powdered form, perform the weighing and initial solubilization inside a chemical fume hood.
-
Use dedicated equipment for handling the compound to prevent cross-contamination.
-
For cell-based assays, add the ADC to the culture medium within a biological safety cabinet.
In Vivo Handling:
-
Be aware of the potential for premature payload release when using murine models.
-
When preparing formulations for injection, perform all dilutions and manipulations within a certified containment device.
-
Administer the ADC to animals using safety-engineered needles and syringes.
-
Handle all animal waste (bedding, feces, urine) as cytotoxic waste for the duration of the study and for a designated period afterward, as recommended by your institution's safety office.
By strictly adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
